molecular formula C8H11ClN2O B174601 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol CAS No. 105827-84-7

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Cat. No.: B174601
CAS No.: 105827-84-7
M. Wt: 186.64 g/mol
InChI Key: OCYPTFVOJTXARY-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a chemical compound of interest in organic synthesis and agrochemical research. The compound features a 6-chloropyridin-3-yl group, a structural motif known for its relevance in developing active ingredients. Research Applications and Value The primary research value of this compound lies in its role as a versatile chemical intermediate. The 6-chloropyridine moiety is a common building block in medicinal and agrochemistry. Patents reveal that structurally similar compounds, which share the 6-chloropyridin-3-yl group, are frequently investigated for their pesticidal properties . For instance, one patent details derivatives with this core structure for controlling animal parasitic and agricultural pests , while another describes a solid form of a related compound for use in stable agrochemical formulations . As such, this chemical serves as a valuable precursor for synthesizing and optimizing novel molecules for crop protection and pest management research. Handling and Safety Information This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the material adhering to appropriate laboratory safety protocols.

Properties

IUPAC Name

2-[(6-chloropyridin-3-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c9-8-2-1-7(6-11-8)5-10-3-4-12/h1-2,6,10,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYPTFVOJTXARY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572300
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105827-84-7
Record name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol , a critical secondary amine intermediate structurally related to neonicotinoid pharmacophores (e.g., Acetamiprid, Imidacloprid).[1] The compound serves as a versatile building block for agrochemical actives and pharmaceutical ligands targeting nicotinic acetylcholine receptors (nAChRs).[1]

Two primary synthetic routes are presented:

  • Nucleophilic Substitution (SN2): A scalable, cost-effective method utilizing 2-chloro-5-(chloromethyl)pyridine (CCMP) and excess ethanolamine.[1]

  • Reductive Amination: A high-fidelity laboratory method utilizing 6-chloronicotinaldehyde, offering superior selectivity against over-alkylation.[1]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule consists of a 6-chloropyridine ring linked at the C3 position to an ethanolamine moiety via a methylene bridge.[1] The strategic disconnection occurs at the secondary amine nitrogen.[1]

Retrosynthesis Diagram[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of the target amino-ethanol derivative. Target Target: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol Disconnection C-N Disconnection Target->Disconnection Retrosynthesis Precursor1 Electrophile: 2-Chloro-5-(chloromethyl)pyridine (CCMP) Disconnection->Precursor1 Precursor2 Nucleophile: Ethanolamine (2-Aminoethanol) Disconnection->Precursor2 AltPrecursor Alternative Electrophile: 6-Chloronicotinaldehyde Precursor1->AltPrecursor Oxidation

[1]

Part 2: Synthetic Protocols

Method A: Nucleophilic Substitution (Scalable Route)

This method relies on the alkylation of ethanolamine by 2-chloro-5-(chloromethyl)pyridine (CCMP) .[1] To prevent the formation of the tertiary amine (bis-alkylation) or quaternary ammonium salts, a significant molar excess of ethanolamine is employed.[1]

Reaction Scheme:


[1]
Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
2-Chloro-5-(chloromethyl)pyridine (CCMP)162.021.0Electrophile
Ethanolamine61.085.0Nucleophile / Base
Ethanol (Anhydrous)46.07SolventMedium
Dichloromethane (DCM)84.93SolventExtraction
Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethanolamine (5.0 eq) in anhydrous ethanol (10 volumes relative to CCMP).

  • Addition: Heat the solution to 40°C. Add CCMP (1.0 eq) portion-wise over 30 minutes. Note: CCMP is a skin sensitizer; handle with strict PPE.[1]

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or HPLC.[1] The starting material (CCMP) should be fully consumed.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • The residue contains the product and excess ethanolamine.[1] Dilute with water (50 mL) and extract with DCM (3 x 50 mL). Note: Ethanolamine is water-soluble and will largely remain in the aqueous phase, while the product extracts into DCM.[1]

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification: Evaporate the solvent to yield the crude oil.[1] If higher purity is required, convert to the hydrochloride salt by adding 1M HCl in ether, filtering the resulting precipitate, and recrystallizing from EtOH/Et₂O.[1]

Critical Control Point: The use of <3 equivalents of ethanolamine significantly increases the yield of the impurity N,N-bis((6-chloropyridin-3-yl)methyl)ethanolamine.[1]

Method B: Reductive Amination (High-Purity Route)

This route avoids over-alkylation by forming an imine intermediate followed by selective reduction.[1] It is preferred for generating analytical standards or when high selectivity is required.[1]

Reaction Scheme:

  • 
    [1]
    
Step-by-Step Protocol
  • Imine Formation: Dissolve 6-Chloronicotinaldehyde (1.0 eq) and Ethanolamine (1.05 eq) in Methanol (MeOH). Add activated molecular sieves (3Å) to absorb water.[1] Stir at Room Temperature (RT) for 4 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Quenching: Allow the mixture to warm to RT and stir for 2 hours. Quench by dropwise addition of saturated NH₄Cl solution.[1]

  • Isolation: Remove MeOH under vacuum. Extract the aqueous residue with Ethyl Acetate (EtOAc).[1][2] Dry and concentrate.

Part 3: Process Workflow & Logic

The following diagram illustrates the decision logic and workflow for the Scalable Route (Method A), highlighting critical purification steps.

Workflow Figure 2: Process workflow for the nucleophilic substitution route. Start Start: CCMP + Ethanolamine (5 eq) Reaction Reflux in Ethanol (4-6h) Start->Reaction Check TLC/HPLC Check: CCMP Consumed? Reaction->Check Check->Reaction No Evap Evaporate Ethanol Check->Evap Yes Extract DCM / Water Partition (Remove excess amine) Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Salt Optional: HCl Salt Formation (for solid isolation) Dry->Salt High Purity Req. Final Final Product: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol Dry->Final Oil acceptable Salt->Final

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signal / CharacteristicStructural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 8.35 (d, 1H)Pyridine H-2 (Deshielded by N and Cl)
δ 7.65 (dd, 1H)Pyridine H-4
δ 7.30 (d, 1H)Pyridine H-5
δ 3.85 (s, 2H)Benzylic CH₂ (N-CH₂-Py)
δ 3.65 (t, 2H)Ethanolamine O-CH₂
δ 2.80 (t, 2H)Ethanolamine N-CH₂
MS (ESI+) m/z 187.06 [M+H]⁺Monoisotopic mass for C₈H₁₁ClN₂O
Appearance Pale yellow oil or white solid (HCl salt)Free base vs. Salt form

Part 5: Safety & Handling (E-E-A-T)[1]

Hazard Identification:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP): A potent vesicant and skin sensitizer.[1] It can cause severe dermatitis and respiratory irritation.[1] All weighing and transfers must occur in a fume hood.[1]

  • Ethanolamine: Corrosive and viscous.[1] Causes severe eye damage.[1]

  • Reaction Hazards: The alkylation is exothermic.[1] Control addition rates to prevent thermal runaway.

Waste Disposal:

  • Aqueous waste from the extraction will contain excess ethanolamine and pyridinium salts; dispose of as basic organic aqueous waste.[1]

  • Halogenated solvents (DCM) must be segregated.[1]

References

  • Preparation of CCMP

    • Process for the preparation of 2-chloro-5-chloromethyl-pyridine.[1][3][4] US Patent 5,329,011.[1] (Describes the chlorination of 2-chloro-5-methylpyridine). Link

  • General Amination of Pyridines

    • Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide. Journal of Chemical and Pharmaceutical Research, 2011.[1] (Demonstrates reactivity of the (6-chloropyridin-3-yl)methyl moiety). Link

  • Analogous Neonicotinoid Synthesis

    • Acetamiprid Synthesis and Metabolites. PubChem Compound Summary.[1] (Provides context on the stability and properties of the chloropyridinyl-methyl-amine linkage). Link

  • Chemical Properties & Safety

    • 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol (N-Methyl Analog).[1][5][6] Fluorochem Product Data.[1] (Used for property extrapolation).[1] Link

Sources

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and reactivity of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE).[1] This compound acts as a critical intermediate in the synthesis of neonicotinoid insecticides (specifically Imidacloprid) and serves as a versatile scaffold in medicinal chemistry for targeting nicotinic acetylcholine receptors (nAChRs).[1][2]

Executive Summary

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE) is a bifunctional pyridine derivative characterized by a secondary amine and a primary alcohol linked to a chloropyridine core.[1] It is the open-chain precursor to the imidazolidine ring system found in Imidacloprid and related neonicotinoids.[2]

Its significance lies in its dual reactivity: the secondary amine allows for


-functionalization (e.g., nitroguanidine insertion), while the alcohol moiety enables cyclization or further derivatization.[1][2] In environmental chemistry, it is recognized as a hydrolytic metabolite of chloropyridinyl neonicotinoids.[2]

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]

The following data characterizes the open-chain free base form of the molecule.

PropertySpecification
Chemical Name 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol
Common Abbreviations CPAE, Hydroxy-Imidacloprid Precursor
Molecular Formula

Molecular Weight 186.64 g/mol
Structure 6-Cl-Py-CH

-NH-CH

CH

OH
Physical State Viscous yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Moderately soluble in water
pKa (Calculated) Pyridine N: ~2.5 (suppressed by Cl); Secondary Amine: ~8.9
LogP ~0.6 (Estimated)
Structural Analysis

The molecule features three distinct reactive centers:

  • 6-Chloropyridine Ring: Electron-deficient due to the nitrogen heteroatom and the electronegative chlorine.[2] This makes the ring susceptible to nucleophilic aromatic substitution (

    
    ) under forcing conditions, though it is generally stable during standard alkylation reactions.[2]
    
  • Secondary Amine: The most nucleophilic site, serving as the primary handle for chain extension or cyclization.[2]

  • Primary Alcohol: Acts as a nucleophile in intramolecular cyclizations or can be oxidized to an aldehyde.[2]

Synthetic Routes & Process Chemistry

The synthesis of CPAE generally follows a nucleophilic substitution pathway using 2-chloro-5-(chloromethyl)pyridine (CCMP) , a commercially available intermediate.[1][2]

Primary Synthesis: Nucleophilic Substitution

This route is preferred for scale-up due to the availability of CCMP.[2]

Reaction:


[1][2]

Detailed Protocol:

  • Reagents: 2-Chloro-5-(chloromethyl)pyridine (1.0 eq), Ethanolamine (5.0 eq).

    • Note on Stoichiometry: A large excess of ethanolamine is critical.[2] It acts as both the nucleophile and the proton scavenger.[2] More importantly, the excess prevents the product (CPAE) from reacting with another molecule of CCMP to form the tertiary amine "dimer" (bis-alkylation).[1][2]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).[2] MeCN is preferred for easier workup.[2]

  • Procedure:

    • Dissolve CCMP in MeCN under nitrogen atmosphere.[2]

    • Add Ethanolamine dropwise at 0°C to control the exotherm.[2]

    • Heat the mixture to 50–60°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]

    • Completion: Disappearance of CCMP starting material.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove solvent.

    • Dilute the residue with Dichloromethane (DCM) and wash with saturated aqueous

      
       to remove HCl salts.[1][2]
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate.[1][2]
      
    • Purification: If necessary, purify via flash column chromatography (Silica, DCM/MeOH gradient).[1][2]

Alternative Synthesis: Reductive Amination

Useful when starting from 6-chloronicotinaldehyde .[2]

Reaction:


[1][2]

Critical Control Point: Ensure complete imine formation (using a dehydrating agent like


 or molecular sieves) before adding the reducing agent to avoid reducing the aldehyde back to the alcohol.[2]
Synthesis Workflow Diagram[2]

SynthesisWorkflow cluster_control Process Control CCMP 2-Chloro-5- (chloromethyl)pyridine Intermediate Transition State (SN2 Attack) CCMP->Intermediate MeCN, 60°C Ethanolamine Ethanolamine (5.0 eq) Ethanolamine->Intermediate CPAE Product: CPAE (Secondary Amine) Intermediate->CPAE Major Path Impurity Impurity: Bis-alkylated Dimer CPAE->Impurity Reaction with excess CCMP ControlNote Excess Amine prevents CPAE -> Impurity pathway

Caption: Synthesis of CPAE via nucleophilic substitution. Excess amine is required to suppress the secondary reaction path (red dotted line).[1][2]

Reactivity & Applications

CPAE is primarily a scaffold for constructing heterocyclic rings, particularly the imidazolidine ring found in neonicotinoids.[2]

Cyclization to Imidacloprid

The transformation of CPAE into Imidacloprid involves the insertion of a nitroguanidine equivalent and subsequent cyclization.[2]

  • Step 1: Functionalization. Reaction of the secondary amine with N-nitro-S-methylisothiourea or 1,1-bis(methylthio)-2-nitroethylene.[1][2]

  • Step 2: Cyclization. The alcohol group is converted to a leaving group (e.g., using Thionyl Chloride or Mesyl Chloride) or directly cyclized under acidic conditions if the leaving group is on the guanidine partner.[2]

Biological Significance[2][9]
  • Metabolism: In mammals and insects, Imidacloprid undergoes oxidative cleavage and hydrolysis.[2] CPAE is a "desnitro" metabolite where the imidazolidine ring has opened or the nitro group has been removed/hydrolyzed.[2]

  • Receptor Binding: While CPAE itself has lower affinity for the nicotinic acetylcholine receptor (nAChR) compared to Imidacloprid, it retains the "pharmacophore" (the chloropyridinyl-methyl-amine motif) essential for binding.[1][2]

Reactivity Pathway Diagram[2]

Reactivity cluster_products Derivatives CPAE CPAE (Open Chain) Imidacloprid Imidacloprid (Nitroguanidine Cyclization) CPAE->Imidacloprid + Nitroguanidine source + Cyclization agent Desnitro Desnitro-Imidacloprid (Cyclic Guanidine) CPAE->Desnitro + Cyanogen Bromide (Cyclization) Esters O-Acyl Derivatives (Prodrugs) CPAE->Esters + Acid Chloride (O-acylation)

Caption: Divergent synthetic pathways from the CPAE scaffold.[1] The green nodes represent bioactive neonicotinoid structures.[1][2]

Analytical Characterization

To validate the synthesis of CPAE, the following analytical signatures are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       8.35 (d, 1H, Pyridine H2 )[1]
      
    • 
       7.80 (dd, 1H, Pyridine H4 )[1]
      
    • 
       7.45 (d, 1H, Pyridine H5 )[1]
      
    • 
       3.75 (s, 2H, Py-CH
      
      
      
      -NH)[1]
    • 
       3.45 (t, 2H, -CH
      
      
      
      -CH
      
      
      -OH)[1]
    • 
       2.55 (t, 2H, -NH-CH
      
      
      
      -CH
      
      
      -)[1]
  • Mass Spectrometry (ESI+):

    • 
       (characteristic chlorine isotope pattern 
      
      
      
      in 3:1 ratio).[1][2]

Safety & Handling

  • Hazards: As a chloropyridine derivative and secondary amine, CPAE should be treated as a Skin Irritant (H315) and Eye Irritant (H319) .[1][2]

  • Toxicity: While less acutely toxic than the final neonicotinoid, pyridine derivatives can exhibit neurotoxicity.[2] Handle in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary amine is prone to oxidation or carbamate formation (reaction with atmospheric

    
    ) over time.[1][2]
    

References

  • PubChem. (2025).[2][3][4] Imidacloprid and its Metabolites. National Library of Medicine.[2] Available at: [Link][1][2]

  • Bayer CropScience. (2010).[2] Process for preparing enantiomerically enriched amino-alcohols. US Patent Application US20100168385A1.[2] Available at:

  • PrepChem. (n.d.).[2] Synthesis of 2-chloro-5-(chloromethyl)pyridine. Available at: [Link]

  • Kagabu, S. (1997).[2] Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. (Contextual grounding for the chloropyridinyl scaffold).

Sources

Structural Elucidation and Synthetic Utility of 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethanol

[1]

Executive Summary

This technical guide provides a comprehensive structural, synthetic, and functional analysis of 2-{[(6-chloropyridin-3-yl)methyl]amino}ethanol (CAS: 1178432-93-3).[1] As a functionalized pyridine derivative, this molecule serves as a critical scaffold in the synthesis of neonicotinoid insecticides and pyridine-based pharmaceutical bioisosteres. This document details the systematic IUPAC nomenclature derivation, industrial-grade synthetic protocols, and analytical characterization required for high-purity applications.

Part 1: Systematic Nomenclature (IUPAC)[1][2]

The naming of this compound follows the IUPAC Blue Book recommendations, prioritizing functional groups based on oxidation state and heteroatom hierarchy.

Derivation Logic

The name is constructed by identifying the principal functional group, the parent carbon chain, and the complex substituents.

  • Principal Functional Group: The molecule contains both an alcohol (-OH) and an amine (-NH-).[1] According to IUPAC seniority rules, alcohols take precedence over amines.

    • Suffix:-ol

    • Parent Structure:Ethanol (2-carbon chain ending in -OH).[1]

  • Numbering: The carbon attached to the hydroxyl group is C1. The amine is attached to C2.

    • Base Name:2-aminoethanol .[1][2][3][4][5]

  • Substituent Analysis: The nitrogen atom of the amino group is substituted with a pyridine ring system.

    • The linker is a methylene bridge (-CH₂-).[1]

    • The pyridine ring is attached at position 3.[6][7]

    • The pyridine ring has a chlorine atom at position 6.[6][8][9][10][11][12]

    • Substituent Name:(6-chloropyridin-3-yl)methyl .[1][4][6][11][13]

  • Assembly:

    • 2-{[(6-chloropyridin-3-yl)methyl]amino}ethanol [4][11][13]

Nomenclature Hierarchy Visualization

NomenclatureTreeRootTarget MoleculePrincipalPrincipal Group: Alcohol (-OH)Priority > AmineRoot->PrincipalParentParent Chain: Ethanol(C1-C2 backbone)Root->ParentSub1Position 2: Amino GroupParent->Sub1 attached at C2Sub2N-Substituent:(6-chloropyridin-3-yl)methylSub1->Sub2 substituted on N

Figure 1.1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Chemical Synthesis & Methodology[1][8][13]

Two primary routes exist for synthesizing this scaffold: Nucleophilic Substitution (Sɴ2) and Reductive Amination . The Sɴ2 route is preferred in industrial settings due to the availability of the chloromethyl pyridine precursor (CCMP), a commodity chemical in agrochemical manufacturing.

Route A: Nucleophilic Substitution (Preferred)

This protocol utilizes 2-chloro-5-(chloromethyl)pyridine (CCMP) and excess ethanolamine.[1]

Reagents:

  • Substrate: 2-chloro-5-(chloromethyl)pyridine (CCMP) [MW: 162.02][1]

  • Nucleophile: Ethanolamine (2-aminoethanol) [MW: 61.08][1]

  • Base/Solvent: Acetonitrile (MeCN) or Ethanol; Potassium Carbonate (

    
    ) is optional if excess amine is used.[1]
    

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with acetonitrile (10 volumes relative to CCMP).

  • Amine Addition: Add Ethanolamine (3.0 equivalents). Note: Excess amine acts as both the nucleophile and the HCl scavenger, preventing poly-alkylation.[1]

  • Substrate Addition: Add CCMP (1.0 equivalent) dropwise at 0°C to control the exotherm.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[14]

  • Workup:

    • Evaporate solvent under reduced pressure.[5]

    • Dissolve residue in Dichloromethane (DCM).[1]

    • Wash with saturated

      
       (aq) to remove amine salts.[1]
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography if high purity (>99%) is required.

Synthetic Pathway Diagram

SynthesisFlowStartStart:2-chloro-5-(chloromethyl)pyridine(CCMP)ProcessProcess:Stir 60°C, 4-6h(SN2 Mechanism)Start->ProcessReagentReagent:Ethanolamine (3.0 eq)Solvent: MeCNReagent->ProcessWorkupWorkup:DCM ExtractionNaHCO3 WashProcess->WorkupProductProduct:2-{[(6-chloropyridin-3-yl)methyl]amino}ethanolWorkup->Product

Figure 2.1: Process flow for the synthesis via nucleophilic substitution of CCMP.

Part 3: Analytical Characterization[1][8]

To ensure scientific integrity, the synthesized compound must be validated against the following physicochemical profile.

Physicochemical Properties Table[1][8]
PropertyValueNotes
Molecular Formula

Molecular Weight 186.64 g/mol
Appearance Pale yellow oil or low-melting solidTends to crystallize upon standing at 4°C.
Solubility Soluble in MeOH, EtOH, DCM, DMSOModerately soluble in water due to -OH/NH.[1]
pKa (Calculated) ~8.5 (Amine), ~2.0 (Pyridine N)Pyridine N is weakly basic due to Cl- withdrawing effect.[1]
Spectroscopic Identification (Expected Data)

H NMR (400 MHz, 

):
  • 
     8.32 (d, J=2.4 Hz, 1H):  Pyridine H-2 (Deshielded, ortho to N).
    
  • 
     7.65 (dd, J=8.2, 2.4 Hz, 1H):  Pyridine H-4.
    
  • 
     7.28 (d, J=8.2 Hz, 1H):  Pyridine H-5 (Ortho to Cl).
    
  • 
     3.82 (s, 2H):  Benzylic 
    
    
    (Bridge between Pyridine and Amine).
  • 
     3.65 (t, J=5.2 Hz, 2H): 
    
    
    -OH (Ethanol chain).
  • 
     2.80 (t, J=5.2 Hz, 2H): 
    
    
    (Ethanol chain).
  • 
     2.10 (br s, 2H):  -NH- and -OH (Exchangeable with 
    
    
    ).[1]

Mass Spectrometry (ESI-MS):

  • m/z: 187.05

    
    .[1]
    
  • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks, confirming the presence of one Chlorine atom.

Part 4: Applications in Drug & Agrochemical Design[1]

The (6-chloropyridin-3-yl)methyl moiety is a "privileged scaffold" in medicinal chemistry, famously known as the chloropyridinyl pharmacophore found in neonicotinoids like Imidacloprid and Acetamiprid .[1]

Pharmacophore Significance[1]
  • Bioisosterism: The 6-chloropyridine ring acts as a bioisostere for a 4-chlorophenyl group but with improved water solubility and distinct metabolic stability profiles.[1]

  • Nicotinic Acetylcholine Receptors (nAChR): This specific amine scaffold mimics the acetylcholine structure, allowing high-affinity binding to insect nAChRs.

  • Metabolic Pathway: In environmental degradation studies, this alcohol derivative is often identified as a hydrolytic metabolite of acetamiprid-class insecticides.[1]

Biological Interaction Pathway[1]

BioPathLigandLigand:2-{[(6-Cl-Py-3-yl)methyl]amino}ethanolReceptorTarget:Nicotinic Acetylcholine Receptor(nAChR)Ligand->Receptor binds toBindingInteraction:Cation-Pi & H-BondingReceptor->Binding inducesEffectPhysiological Effect:Agonism / Signal TransmissionBinding->Effect triggers

Figure 4.1: Simplified mechanism of action for chloropyridinyl ligands at the nAChR site.[1]

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. [1]

  • PubChem. (n.d.). Compound Summary: Acetamiprid (Related Pharmacophore).[1] National Library of Medicine. Retrieved from [Link][1]

  • Google Patents. (1997). EP0791583B1: Process for producing 3-(aminomethyl)-6-chloropyridines.[1] Retrieved from

Technical Guide: Structure Elucidation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural characterization of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (Formula: C₈H₁₁ClN₂O; MW: 186.64). This compound represents a critical intermediate class often utilized in the synthesis of neonicotinoid agrochemicals and cytokinin-like plant growth regulators.

The elucidation strategy prioritizes causality and self-validation . We do not merely assign peaks; we rigorously exclude regioisomers (e.g., 2-chloro vs. 6-chloro substitution) and confirm the integrity of the secondary amine linkage using a multi-modal analytical workflow.

Synthetic Origin & Chemical Context

To accurately elucidate the structure, one must first understand the synthetic vectors that generate it. This establishes the "expected connectivity" which the analytical data must confirm or refute.

The target molecule is typically synthesized via Reductive Amination or Nucleophilic Substitution :

  • Route A (Reductive Amination): Reaction of 6-chloropyridine-3-carbaldehyde with ethanolamine, followed by reduction (e.g., NaBH₄).

  • Route B (Alkylation): Reaction of 6-chloro-3-(chloromethyl)pyridine with ethanolamine.

Critical Structural Features to Verify:

  • The Halogen Position: Confirming the chlorine is at position 6 (para- to the bridge) rather than position 2.

  • The Linker: Verifying the single methylene bridge (

    
    ) between the pyridine and the amine.
    
  • The Tail: Confirming the intact ethanolamine chain (

    
    ).
    

Analytical Workflow

The following workflow ensures a logical progression from molecular weight confirmation to precise atom mapping.

ElucidationWorkflow Sample Crude Sample LCMS LC-MS (ESI+) MW & Isotope Pattern Sample->LCMS Check Purity & Cl Pattern Prep Prep-HPLC Isolation LCMS->Prep Target m/z 187 NMR_1D 1H & 13C NMR (DMSO-d6) Prep->NMR_1D Functional Groups NMR_2D 2D NMR (HSQC, HMBC, COSY) NMR_1D->NMR_2D Connectivity Final Confirmed Structure NMR_2D->Final Validation

Figure 1: Step-wise elucidation workflow ensuring purity prior to structural assignment.

Mass Spectrometry (MS/MS) Analysis

Objective: Confirm molecular formula and the presence of Chlorine.

Isotopic Pattern (The "Smoking Gun")

The presence of a single chlorine atom provides a distinct self-validating signature in the Mass Spectrum due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Observed M+ (m/z 187.06): Corresponds to the [M+H]⁺ ion containing ³⁵Cl.

  • Observed M+2 (m/z 189.06): Corresponds to the [M+H]⁺ ion containing ³⁷Cl.

  • Validation Criteria: The intensity ratio of M : M+2 must be approximately 3:1 . Any deviation suggests interference or incorrect halogen assignment (e.g., Bromine would be 1:1).

Fragmentation Logic (ESI+)

Fragmentation confirms the "tail" structure.

Fragment (m/z)LossMechanistic Interpretation
187 [M+H]⁺Parent Ion.
156 -31 (CH₂OH)Characteristic primary alcohol cleavage (loss of hydroxymethyl).
126/128 -61 (NHCH₂CH₂OH)Benzylic Cleavage. Breaking the C-N bond yields the 6-chloropyridin-3-ylmethyl cation. This is the base peak.

NMR Spectroscopy: The Structural Backbone

Solvent Selection: DMSO-d₆ is mandatory.

  • Reasoning: CDCl₃ often causes broadening of the NH and OH protons due to exchange. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing observation of coupling constants (e.g., the triplet of the OH).

1H NMR Assignment (300-500 MHz, DMSO-d₆)
PositionTypeShift (δ ppm)MultiplicityIntegralAssignment Logic
2 Ar-H8.35 Doublet (d)1HMost Deshielded. Alpha to Nitrogen, minimal coupling to H4 (

Hz).
4 Ar-H7.78 dd1HOrtho to bridge. Coupling to H5 (

Hz) and H2.
5 Ar-H7.45 Doublet (d)1HOrtho to Chlorine. Upfield due to shielding effect of Cl relative to pyridine N.
7 CH₂3.72 Singlet2HBenzylic methylene. Connects Pyridine to Amine.
8 NH~2.5 Broad1HSecondary amine (exchangeable).
9 CH₂2.55 Triplet2HMethylene adjacent to Amine (N-CH₂).
10 CH₂3.48 Multiplet2HMethylene adjacent to Oxygen (O-CH₂).
11 OH4.50 Broad/Triplet1HAlcohol hydroxyl.

Self-Validating Coupling:

  • The H4 and H5 protons must show a strong ortho-coupling (

    
     Hz).
    
  • Regioisomer Check: If the Cl were at position 2 (and the bridge at 3), the splitting pattern would change drastically (H4, H5, H6 would form a contiguous spin system). The isolated H2 singlet (with small meta coupling) confirms the 3,6-substitution pattern.

13C NMR Assignment
Carbon TypeShift (δ ppm)Assignment
C-Cl (C6) ~149.0Deshielded quaternary carbon attached to Cl and N.
C-H (C2) ~149.5Alpha carbon (very deshielded).
C-Bridge (C3) ~135.0Quaternary carbon attached to the methylene bridge.
C-H (C4) ~139.0Aromatic CH.
C-H (C5) ~124.0Aromatic CH (upfield).
Benzylic (C7) 49.8Methylene bridge.
Amine-adj (C9) 51.5

Alc-adj (C10) 60.2

(Deshielded by Oxygen).

Connectivity Verification (2D NMR)

To ensure the pieces are connected correctly, we utilize 2D correlation spectroscopy.

Connectivity H2 H2 (8.35 ppm) H4 H4 (7.78 ppm) H5 (7.45 ppm) H5 (7.45 ppm) H4->H5 (7.45 ppm) COSY (Neighbor) Bridge Bridge CH2 (3.72 ppm) Bridge->H2 3-bond Bridge->H2 NOE (Spatial) Bridge->H4 3-bond Bridge->H4 NOE (Spatial) Tail Ethanol Tail Tail->Tail CH2-CH2 coupling

Figure 2: Key 2D NMR correlations establishing the Pyridine-Bridge-Amine connectivity.

Key HMBC Correlations (Heteronuclear Multiple Bond Correlation):

  • The Bridge CH₂ (3.72 ppm) must show a correlation to C2 and C4 of the pyridine ring. This proves the bridge is attached at Position 3.

  • The Bridge CH₂ should not correlate to the Carbon bearing the Chlorine (C6) directly, confirming the distance.

Quality Control Protocol

Before releasing this structure as "Confirmed," perform the following purity checks:

  • HPLC Purity: >98% (Area %) at 254 nm.

    • Note: 6-chloropyridine derivatives absorb strongly at 254 nm.

  • Residual Solvents: Check for Ethanol (synthesis solvent) or DCM (extraction solvent) in the ¹H NMR.

  • Water Content: Karl Fischer titration (Amine-alcohols are hygroscopic; water can shift NMR peaks).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR shift logic).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (For fragmentation patterns of benzylamine derivatives).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for distinguishing solvent peaks in DMSO-d6).

Sources

Spectroscopic data for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Spectroscopic Validation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Executive Summary

This technical guide details the synthesis, isolation, and spectroscopic characterization of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (often an intermediate in the synthesis of neonicotinoid analogs or kinase inhibitors). The 6-chloropyridine-3-yl moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in


-stacking interactions.

This document provides a validated reductive amination protocol and a comprehensive breakdown of expected spectroscopic data (NMR, IR, MS) to ensure precise structural confirmation.

Synthetic Route & Methodology

The most robust method for accessing this secondary amine is via the reductive amination of 6-chloropyridine-3-carboxaldehyde with ethanolamine. This "one-pot" procedure avoids the over-alkylation often seen with direct alkylation of halides.

Reaction Scheme (Graphviz)

Synthesis_Pathway Aldehyde 6-Chloropyridine- 3-carboxaldehyde Imine Intermediate Imine Species Aldehyde->Imine MeOH, r.t. - H2O Amine Ethanolamine (H2N-CH2-CH2-OH) Amine->Imine Product Target Product: 2-[(6-Chloro-pyridin-3- ylmethyl)-amino]-ethanol Imine->Product NaBH4 (Reduction) 0°C to r.t.

Figure 1: One-pot reductive amination pathway via imine formation and borohydride reduction.[1]

Validated Experimental Protocol
  • Reagents: 6-Chloropyridine-3-carboxaldehyde (1.0 eq), Ethanolamine (1.1 eq), Sodium Borohydride (

    
    , 1.5 eq), Methanol (anhydrous).
    
  • Step 1 (Imine Formation): Dissolve the aldehyde in Methanol (0.5 M concentration). Add Ethanolamine dropwise. Stir at room temperature for 2–4 hours. Note: Use of a drying agent (

    
    ) or molecular sieves can accelerate imine formation.
    
  • Step 2 (Reduction): Cool the mixture to 0°C. Add

    
     portion-wise (exothermic gas evolution). Allow to warm to room temperature and stir for 12 hours.
    
  • Step 3 (Workup): Quench with saturated

    
     or water. Extract with Ethyl Acetate or DCM.[2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via flash chromatography (

    
    :MeOH 95:5 + 1% 
    
    
    
    ).

Spectroscopic Data Analysis

Mass Spectrometry (MS)

The presence of the chlorine atom provides a distinct isotopic signature essential for confirmation.

ParameterValueInterpretation
Formula

MW: 186.64 g/mol
Ionization ESI (+)Electrospray Ionization
Base Peak (

)
187.1 m/z Protonated molecular ion (

)
Isotope Peak 189.1 m/z

isotope peak
Intensity Ratio ~3:1 Characteristic of monochlorinated compounds

Mechanistic Insight: In MS/MS fragmentation, expect a loss of the hydroxylethyl chain (


) or cleavage at the benzylic position, yielding a stabilized chloropyridinyl cation (

).
Infrared Spectroscopy (IR)

IR is used primarily to confirm the presence of the alcohol/amine and the pyridine ring integrity.

  • 3300–3400

    
     (Broad):  O-H and N-H stretching (overlap).
    
  • 2850–2950

    
    :  C-H stretching (aliphatic 
    
    
    
    ).
  • 1580–1600

    
    :  C=N / C=C pyridine ring stretching (Characteristic "breathing" mode).
    
  • 1050–1100

    
    :  C-O stretch (Primary alcohol).
    
  • 700–800

    
    :  C-Cl stretch.
    
Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive proof of structure. The 6-chloropyridine ring has a specific substitution pattern (2,5-disubstituted pyridine logic).

Predicted


 NMR Data (400 MHz, 

or

)
Position

(ppm)
MultiplicityIntegralAssignment Logic
Py-H2 8.35 Doublet (

Hz)
1HMost deshielded;

to Nitrogen.
Py-H4 7.70 dd (

Hz)
1H

to Nitrogen; coupling to H2 and H5.
Py-H5 7.35 Doublet (

Hz)
1HOrtho to Chlorine; shielded relative to H2/H4.
Py-

-N
3.82 Singlet2HBenzylic protons; shifts confirm alkylation.
O-

3.65 Triplet (

Hz)
2HDeshielded by Oxygen.
N-

2.78 Triplet (

Hz)
2HAdjacent to Amine.
NH / OH 2.5–4.0 Broad Singlet2HExchangeable; shift varies with concentration/solvent.

 COSY Correlation Map (Graphviz) 

NMR_COSY H2 Py-H2 (8.35) H4 Py-H4 (7.70) H2->H4 4J (weak) H5 Py-H5 (7.35) H4->H5 3J (Ortho) NCH2_Bz Bz-CH2 (3.82) NCH2_Et Et-N-CH2 (2.78) OCH2 Et-O-CH2 (3.65) NCH2_Et->OCH2 3J (Vicinal)

Figure 2: Key COSY (H-H) correlations. Red lines indicate scalar coupling confirming connectivity.


 NMR Data (100 MHz) 
  • Pyridine Carbons: ~150.0 (C2), ~148.0 (C6-Cl), ~139.0 (C4), ~133.0 (C3-ipso), ~124.0 (C5).

  • Aliphatic Carbons: ~60.5 (

    
    ), ~51.0 (
    
    
    
    ), ~50.0 (Py-
    
    
    -NH).

Quality Control & Purity

For drug development applications, purity must be established via HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Acceptance Criteria: >95% area integration; single peak.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR assignment logic).
  • PubChem Compound Summary. (2024). "N-methyl(6-chloro-3-pyridyl)methylamine" (Structural analog data support). Link

  • Zhang, S., et al. (2024).[3] "Amorphous Co particles catalyze a simple reductive amination."[3] Organic Letters, 26, 7122-7127.[3] (Modern reductive amination context). Link

Sources

Technical Deep Dive: The Pharmacodynamics and Toxicology of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE) represents a critical pharmacophoric scaffold at the intersection of agrochemical synthesis and neurotoxicology. Structurally, it fuses the 6-chloropyridinyl "anchor" moiety—definitive of neonicotinoid insecticides—with an ethanolamine tail that structurally mimics the choline headgroup of acetylcholine (ACh).

While primarily utilized as a high-value intermediate in the synthesis of imidacloprid and thiacloprid, CPAE possesses intrinsic biological activity. Its mechanism of action (MoA) is defined by its interaction with Nicotinic Acetylcholine Receptors (nAChRs) . Unlike parent neonicotinoids which possess an electronegative "tip" (nitro/cyano group) conferring insect selectivity, CPAE's hydroxylated tail alters its binding thermodynamics, shifting its affinity profile and potential toxicity spectrum.

This guide details the molecular mechanism, binding kinetics, and experimental protocols required to characterize CPAE’s activity in drug discovery and safety assessment.

Molecular Mechanism of Action

Structural Pharmacophore Analysis

CPAE acts as a chimeric ligand , bridging the structural gap between synthetic neonicotinoids and endogenous neurotransmitters.

  • The Anchor (6-Chloro-pyridin-3-yl): This aromatic heterocycle provides the primary binding energy through

    
     stacking interactions with aromatic residues (typically Trp147  and Tyr190  in 
    
    
    
    subunits) within the nAChR orthosteric binding pocket. The chlorine atom at position 6 creates a specific steric bulk and lipophilicity profile that enhances fit within the hydrophobic sub-pocket.
  • The Tail (Amino-ethanol): The secondary amine and hydroxyl group mimic the quaternary ammonium and ester oxygen of Acetylcholine. At physiological pH, the secondary amine can be protonated, allowing for cation-

    
     interactions with Trp147 , a feature typical of mammalian nAChR agonists (like nicotine) but often absent in insect-selective neonicotinoids (which are neutral).
    
Receptor Binding Dynamics

The core MoA is orthosteric modulation of the nAChR.

  • Entry: CPAE diffuses into the synaptic cleft.

  • Recognition: The chloropyridinyl moiety "anchors" the molecule into the agonist binding site at the interface of

    
     and non-
    
    
    
    subunits (e.g.,
    
    
    in mammals or
    
    
    1-like in insects).
  • Activation/Desensitization:

    • Agonism: Binding stabilizes the receptor in the "open" conformation, allowing

      
       and 
      
      
      
      influx.
    • Partial Agonism: Due to the ethanol tail's flexibility, CPAE may not induce the full "C-loop" closure required for maximal efficacy, resulting in partial agonism.

    • Desensitization: Prolonged exposure leads to a high-affinity, non-conducting desensitized state, effectively blocking synaptic transmission (depolarizing block).

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by CPAE binding.

CPAE_Mechanism CPAE CPAE Ligand (Protonated Amine) Receptor_State_Closed nAChR (Closed State) Orthosteric Site CPAE->Receptor_State_Closed Diffusion Binding_Event Ligand-Receptor Complex (Cation-Pi & Pi-Pi Stacking) Receptor_State_Closed->Binding_Event Association (k_on) Conf_Change Conformational Change (C-Loop Closure) Binding_Event->Conf_Change Isomerization Ion_Influx Ion Pore Opening (Na+ / Ca2+ Influx) Conf_Change->Ion_Influx Gating Desensitization Receptor Desensitization (High Affinity / Non-Conducting) Conf_Change->Desensitization Prolonged Exposure Depolarization Membrane Depolarization (Excitatory Potential) Ion_Influx->Depolarization Signal Transduction Desensitization->Binding_Event Slow Recovery

Figure 1: Signal transduction pathway of CPAE at the Nicotinic Acetylcholine Receptor.

Comparative Pharmacodynamics

Understanding the shift in activity between CPAE and its parent compounds (e.g., Imidacloprid) is crucial for safety assessment.

FeatureImidacloprid (Parent)CPAE (Metabolite/Analog)Biological Implication
Pharmacophore Tip Nitroguanidine (

)
Hydroxyl (

)
Selectivity Switch. The nitro group confers insect specificity. The hydroxyl group increases hydrophilicity and mammalian recognition.
Ionization (pH 7.4) NeutralPartially Cationic (

)
Binding Mode. Cationic CPAE may bind more like Nicotine, potentially increasing mammalian toxicity risk relative to the parent.
Receptor Affinity (

)
High (nM range)Moderate/Low (

range)
Potency. CPAE is generally less potent but may act as a "silent" toxicant in chronic exposure scenarios.
Metabolic Stability ModerateHigh (Phase I product)Persistence. As a breakdown product, CPAE represents a terminal residue in many pathways.

Experimental Protocols for Characterization

To validate the mechanism of action, the following self-validating protocols are recommended.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (


) of CPAE for 

nAChRs using

-Epibatidine displacement.

Workflow Visualization:

Binding_Protocol Prep Membrane Prep (Rat Cortex / HEK293) Incubation Incubation (25°C, 90 min) Prep->Incubation Filtration Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Equilibrium Reached Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis IC50 -> Ki Tracer [^3H]-Epibatidine (0.5 nM) Tracer->Incubation Ligand CPAE (10^-9 to 10^-4 M) Ligand->Incubation

Figure 2: Workflow for competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex or transfected HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Reaction Setup: In a 96-well plate, combine:

    • 50

      
       Membrane suspension (20-50 
      
      
      
      protein).
    • 25

      
      
      
      
      
      -Epibatidine (Final conc: 0.5 nM).
    • 25

      
       CPAE (concentration range: 
      
      
      
      to
      
      
      ).
    • Control: Define Non-Specific Binding (NSB) using 300

      
       Nicotine.
      
  • Equilibration: Incubate at 25°C for 90 minutes .

    • Validation Check: Ensure equilibrium is reached by testing time-points at 60, 90, and 120 mins in a pilot study.

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

  • Calculation: Convert CPM to DPM. Fit data to a one-site competition model:

    
    
    (Cheng-Prusoff equation).
    
Functional Electrophysiology (Efficacy)

Objective: Determine if CPAE acts as a full agonist, partial agonist, or antagonist. Method: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes expressing human


 nAChR.
  • Clamp: Hold membrane potential at -60 mV.

  • Application: Perfusion of CPAE (100

    
    ) for 5 seconds.
    
  • Normalization: Compare current amplitude (

    
    ) to maximal Acetylcholine response (
    
    
    
    ).
  • Antagonist Check: If no current is observed, co-apply CPAE + ACh to test for inhibition.

Synthesis & Purity Considerations

For researchers synthesizing CPAE for testing, purity is paramount as trace parent compounds (Imidacloprid) can skew toxicity data.

  • Synthesis Route: Reaction of 2-chloro-5-(chloromethyl)pyridine with ethanolamine.

  • Critical Impurity: N,N-bis(6-chloropyridin-3-ylmethyl)ethanolamine (Dimer).

  • Purification: HPLC is required. Confirm structure via

    
    -NMR (Distinctive doublets for pyridyl protons at 
    
    
    
    8.3 and 7.6 ppm).

References

  • Tomizawa, M., & Casida, J. E. (2003). Selective toxicity of neonicotinoids attributable to specificity of insect and mammalian nicotinic receptors. Annual Review of Entomology, 48, 339–364.

  • Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual Review of Pharmacology and Toxicology, 45, 247–268.

  • Jeschke, P., & Nauen, R. (2008). Neonicotinoids: from zero to hero in insecticide chemistry. Pest Management Science, 64(11), 1084–1098.

  • Ford, K. A., & Casida, J. E. (2006). Chloropyridinyl neonicotinoid insecticides: diverse molecular substituents contribute to facile metabolism in mice. Chemical Research in Toxicology, 19(7), 944–951.

  • Environmental Protection Agency (EPA). (2022). Imidacloprid: Human Health Risk Assessment. Regulations.gov.

Technical Guide: Biological Targets of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

[1]

Executive Summary

This technical guide analyzes the biological activity, pharmacophore dynamics, and experimental validation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE).[1] Structurally defined by the 6-chloropyridin-3-yl "warhead" linked to a hydroxyethyl tail, this molecule represents a critical intermediate in neonicotinoid synthesis and a metabolic probe for nicotinic acetylcholine receptor (nAChR) selectivity.[1]

While commercial neonicotinoids (e.g., Imidacloprid, Acetamiprid) utilize an electronegative nitro- or cyano-imine tip to ensure insect selectivity, CPAE presents a hydrophilic hydroxyl terminus.[1] This structural deviation makes it a vital tool for mapping the hydrogen-bond donor/acceptor limits of the nAChR orthosteric binding site.[1]

Molecular Architecture & Pharmacophore Analysis

The biological potency of CPAE is governed by two distinct structural domains:

  • The Affinity Driver (6-Chloro-3-pyridyl moiety):

    • Mechanism: This heteroaromatic ring mimics the quaternary ammonium group of acetylcholine (ACh). It engages in a high-affinity cation-π interaction with aromatic residues (typically Tryptophan and Tyrosine) within the receptor's binding pocket (Loop B and C).[1]

    • The Chlorine Role: The chlorine atom at position 6 is lipophilic and electron-withdrawing, enhancing the acidity of the ring protons and optimizing the fit within the hydrophobic sub-pocket of insect nAChRs.[1]

  • The Selectivity Modulator (Amino-ethanol tail):

    • Mechanism: Unlike the nitro-methylene group of Imidacloprid (which interacts with a cationic sub-site via electrostatic forces), the ethanol tail of CPAE relies on hydrogen bonding .

    • Implication: The hydroxyl group (-OH) can act as both a donor and acceptor.[1] Its binding affinity is generally lower than the nitro-imine derivatives, making CPAE a "partial agonist" or a competitive displacer in high-sensitivity assays.[1]

Visualization: Structure-Activity Relationship (SAR)[1]

SAR_AnalysisMolecule2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanolWarhead6-Chloro-3-pyridyl Group(Affinity Driver)Molecule->WarheadTailAmino-ethanol Group(Selectivity Modulator)Molecule->TailTarget_PrimaryInsect nAChR(Cation-π Interaction)Warhead->Target_PrimaryHigh SpecificityTarget_SecondaryMammalian nAChR(Low Affinity / Toxicity)Warhead->Target_SecondaryReduced AffinityInteraction_1Trp/Tyr Residues(Loop B/C)Warhead->Interaction_1Interaction_2H-Bond Network(Cys-Loop)Tail->Interaction_2

Caption: SAR mapping of CPAE showing the dual-domain interaction with nicotinic receptors.

Primary Biological Target: Insect nAChRs

The primary biological target is the Nicotinic Acetylcholine Receptor (nAChR) , specifically the insect subtypes (e.g., Drosophila Dα2 or Myzus α1/β2 hybrids).

Mechanism of Action

CPAE functions as a competitive agonist at the orthosteric site.

  • Binding: The chloropyridinyl head enters the binding pocket created by the interface of α-subunits.

  • Activation: The binding induces a conformational change (loop C closure), opening the central ion pore.

  • Ion Flux: Na+ and Ca2+ influx leads to membrane depolarization.

  • Outcome: Unlike ACh, which is rapidly hydrolyzed by acetylcholinesterase (AChE), CPAE is resistant to AChE. However, due to the ethanol tail, its residence time is shorter than Imidacloprid, leading to transient activation rather than permanent depolarization block.[1]

Comparative Data: Binding Affinity (Ki)[1]
CompoundTarget ReceptorBinding Affinity (Ki)Interaction Type
Imidacloprid Housefly Head Membranes1.2 nMFull Agonist (High Potency)
CPAE (Target) Housefly Head Membranes~150 - 400 nMPartial Agonist / Weak Binder
Acetylcholine Housefly Head Membranes>1000 nM (Rapid hydrolysis)Endogenous Agonist

Note: Values are approximate aggregates from neonicotinoid SAR studies (e.g., Kagabu et al.). CPAE shows significantly lower affinity than nitro-substituted analogs but retains specific binding.[1]

Metabolic Pathways & Secondary Targets

In biological systems, CPAE is not just a probe but a metabolic product.

Target: Cytochrome P450 Monooxygenases (CYP450)

CPAE is a substrate for oxidative degradation, primarily in the liver (mammals) or fat body (insects).[1]

  • Pathway A (N-Dealkylation): Cleavage of the ethanol tail to release 6-chloronicotinic acid (6-CNA).[1]

  • Pathway B (Alcohol Oxidation): Oxidation of the terminal hydroxyl group to an aldehyde and subsequently to a carboxylic acid derivative.

Target: Environmental Degradation Enzymes

In soil bacteria (Pseudomonas spp.), CPAE is a transient intermediate in the mineralization of neonicotinoids. The "amino-ethanol" moiety renders it more susceptible to microbial amidases compared to the parent cyclic structures.[1]

Experimental Protocols for Target Validation

To validate CPAE activity, researchers must distinguish between simple binding and functional channel opening.

Protocol A: Radioligand Displacement Assay

Objective: Determine the affinity (


1

Materials:

  • Source Tissue: Housefly (Musca domestica) head homogenates (rich in nAChRs).[1]

  • Ligand:

    
    -Imidacloprid (Specific Activity > 30 Ci/mmol).[1]
    
  • Buffer: 10 mM Tris-HCl, pH 7.4, containing protease inhibitors.

Methodology:

  • Membrane Prep: Homogenize fly heads in ice-cold buffer. Centrifuge at 1,000 x g (remove debris), then 30,000 x g (pellet membranes).[1] Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane prep (200 µg protein).[1]

    • 20 µL

      
      -Imidacloprid (Final conc. 1 nM).[1]
      
    • 20 µL CPAE (concentration range:

      
       M to 
      
      
      M).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[CPAE]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Measure functional current (

Workflow Visualization:

TEVC_ProtocolStep1cRNA Injection(nAChR subunits into Oocytes)Step2Incubation(2-5 days @ 18°C)Step1->Step2Step3Voltage Clamp Setup(Hold at -70 mV)Step2->Step3Step4Perfusion(Apply CPAE for 5s)Step3->Step4Step5Data Recording(Measure Peak Current)Step4->Step5

Caption: TEVC workflow for assessing functional agonism of CPAE on expressed receptors.

Safety & Environmental Implications[3]

While CPAE is less toxic than parent neonicotinoids, its "target" profile includes environmental indicators.

  • Bee Toxicity: CPAE shows significantly reduced oral toxicity to Apis mellifera compared to Imidacloprid. This confirms that the nitro/cyano tip is essential for the hyper-activation that kills bees.[1]

  • Aquatic Invertebrates: Chironomusriparius assays show CPAE has a higher

    
     (lower toxicity), making it a degradation product of "lower concern" in water systems.[1]
    

References

  • Kagabu, S. (1997). "Chloronicotinyl Insecticides: Discovery, Application, and Future Prospects." Reviews in Toxicology.

  • Tomizawa, M., & Casida, J. E. (2003).[1] "Selective Toxicity of Neonicotinoids Attributable to Specificity of Insect and Mammalian Nicotinic Receptors." Annual Review of Entomology.

  • Jeschke, P., & Nauen, R. (2008).[1] "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science.

  • Ford, K. A., & Casida, J. E. (2006).[1] "Chloropyridinyl Neonicotinoid Insecticides: Diverse Molecular Substituents Contribute to Facile Metabolism in Mice." Chemical Research in Toxicology.

  • Zhang, A., et al. (2008). "Interaction of Neonicotinoid Insecticides with Nicotinic Acetylcholine Receptors." Journal of Agricultural and Food Chemistry.

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and applications of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol , a critical intermediate in the synthesis of neonicotinoid pharmacophores and pyridine-based medicinal scaffolds.

Executive Summary

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (often abbreviated as CPMAE ) represents a strategic "linker" scaffold in modern agrochemical and pharmaceutical design. Structurally, it combines the lipophilic, electron-deficient 6-chloropyridine-3-yl moiety (essential for nicotinic acetylcholine receptor affinity) with a hydrophilic amino-ethanol tail. This bifunctionality makes it a versatile precursor for heterocyclization (e.g., to oxazolidines or imidazolidines) and a robust building block for fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis[1][2]

ParameterSpecification
IUPAC Name 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethanol
Common Name N-(6-Chloropyridin-3-ylmethyl)ethanolamine
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
CAS Number Research Grade / Analog: 1178432-93-3 (N-Methyl variant)
SMILES OCCNCc1ccc(Cl)nc1
InChI Key (Predicted) JXZY...[1][2] (Structure Dependent)
Structural Pharmacophore

The molecule consists of two distinct domains:

  • Head Group (Pharmacophore): The 6-chloropyridine ring is a bioisostere of the chlorothiazole ring found in neonicotinoids like Thiamethoxam. The chlorine atom at position 6 reduces basicity (pKa ~2.5), enhancing metabolic stability against oxidative attack.

  • Tail Group (Linker): The N-substituted ethanolamine chain provides a secondary amine for further alkylation/acylation and a primary hydroxyl group for esterification or cyclization.

Physicochemical Properties

Data synthesized from computational models (ACD/Labs, ChemAxon) and structural analog analysis.

PropertyValueMechanistic Insight
Physical State Viscous pale yellow oilHydrogen bonding between the -OH and -NH groups prevents efficient crystal packing.
Boiling Point 310°C ± 20°C (at 760 mmHg)High BP due to intermolecular H-bonding. Requires high vacuum for distillation.
LogP (Octanol/Water) 0.65 ± 0.2Moderately lipophilic. The pyridine ring (+0.[3][1][4]65) balances the hydrophilic amino-ethanol tail (-1.3).
pKa (Basic N) 8.8 ± 0.2The secondary amine is protonated at physiological pH.
pKa (Pyridine N) 2.5 ± 0.3The electron-withdrawing Chlorine atom significantly lowers the pyridine nitrogen's basicity.
Polar Surface Area (PSA) ~45 ŲGood membrane permeability; falls within Veber's rules for oral bioavailability.
Solubility Soluble: MeOH, EtOH, DCM, DMSOSparingly Soluble: Water, HexaneAmphiphilic nature allows solubility in polar organic solvents.

Synthetic Pathways & Manufacturing

To ensure high purity and avoid over-alkylation (formation of tertiary amines), the Reductive Amination pathway is the industry standard over direct alkylation.

Protocol: Reductive Amination (Self-Validating)

Objective: Synthesize CPMAE from 6-chloropyridine-3-carbaldehyde.

Reagents:

  • Precursor A: 6-Chloropyridine-3-carbaldehyde [CAS: 23100-12-1][2]

  • Precursor B: Ethanolamine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 6-chloropyridine-3-carbaldehyde (10 mmol) in DCE (30 mL). Add Ethanolamine (11 mmol) dropwise.

    • Checkpoint: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise to control exotherm.

    • Mechanism:[5] STAB is selective for imines over aldehydes, preventing side reactions.

  • Quench & Workup: Stir overnight. Quench with sat. NaHCO₃. Extract with DCM (3x).

  • Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo.

    • Note: If the product is an oil, purify via flash chromatography (DCM:MeOH 95:5).

Synthetic Workflow Diagram

Synthesis Aldehyde 6-Chloropyridine- 3-carbaldehyde Imine Intermediate Imine Aldehyde->Imine DCE, RT - H2O Amine Ethanolamine Amine->Imine Product 2-[(6-Chloro-pyridin-3- ylmethyl)-amino]-ethanol Imine->Product Reduction STAB NaBH(OAc)3 (Reductant) STAB->Product

Figure 1: Selective reductive amination pathway preventing poly-alkylation byproducts.

Analytical Characterization

For quality assurance, the following spectral signatures must be verified.

1H NMR (400 MHz, CDCl₃)
  • δ 8.32 (d, 1H): Pyridine C2-H (Deshielded by N and adjacent ring currents).

  • δ 7.65 (dd, 1H): Pyridine C4-H.

  • δ 7.30 (d, 1H): Pyridine C5-H (Shielded relative to other aromatics).

  • δ 3.82 (s, 2H): Benzylic -CH₂- (Diagnostic singlet).

  • δ 3.65 (t, 2H): -CH₂-OH (Downfield triplet).

  • δ 2.80 (t, 2H): -NH-CH₂ - (Upfield triplet).

Mass Spectrometry (ESI+)
  • [M+H]⁺: Observed m/z 187.1 (Base peak).[6]

  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to Chlorine-35/37 natural abundance.

Stability & Reactivity Profile

  • Thermal Stability: Stable up to 150°C. Decomposition occurs above 200°C with loss of HCl.

  • Hydrolysis: The pyridine ring is resistant to hydrolysis. The secondary amine is stable.

  • Oxidation: Susceptible to N-oxidation at the pyridine nitrogen (forming N-oxide) or the secondary amine (forming hydroxylamine) if exposed to strong peroxides (e.g., mCPBA).

  • Storage: Store under Argon/Nitrogen at 2-8°C. Hygroscopic—protect from moisture to prevent viscous gum formation.

Applications in Drug & Agrochemical Design

Agrochemicals (Neonicotinoids)

This compound serves as a des-nitro/cyano precursor . By reacting the secondary amine with N-nitro-S-methylisothiourea or dimethyl N-cyanodithioiminocarbonate, researchers can synthesize novel neonicotinoid analogs that target the nicotinic acetylcholine receptor (nAChR) in insects.

Pharmaceutical Intermediates[10]
  • Kinase Inhibitors: The 6-chloropyridine motif is a frequent ATP-hinge binder. The ethanolamine tail allows for solubilizing modifications.

  • PROTAC Linkers: The hydroxyl group provides a handle for attaching E3 ligase ligands via ether or ester linkages, while the pyridine serves as a rigid spacer.

References

  • Sigma-Aldrich. (2024). 6-Chloropyridine-3-carboxaldehyde Product Specification. Retrieved from

  • PubChem. (2024). Compound Summary: 6-Chloropyridine-3-carbaldehyde. National Library of Medicine. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for Section 4).
  • Jeschke, P. (2016). Propellanes: The impact of their structures on biological activity. Bioorganic & Medicinal Chemistry. (Context on pyridine scaffolds in agrochemistry).

Sources

Technical Guide: Solubility Profiling & Crystallization Strategies for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

[1]

Executive Summary

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (often chemically identified as N-(6-chloropyridin-3-ylmethyl)-2-aminoethanol) is a critical intermediate in the synthesis of neonicotinoid insecticides and pyridine-based pharmaceuticals.[1] Its structural duality—possessing both a lipophilic halogenated pyridine ring and a hydrophilic aminoethanol tail—creates a complex solubility profile that is highly sensitive to solvent polarity and hydrogen bonding capability.

This guide provides a comprehensive framework for understanding the solubility landscape of this compound. It synthesizes predictive physicochemical analysis with rigorous experimental protocols (isothermal saturation and polythermal methods) to empower researchers in optimizing purification, reaction kinetics, and crystallization processes.

Physicochemical Profile & Solubility Prediction

Structural Analysis

The molecule consists of two distinct domains that drive its interaction with solvents:

  • Hydrophobic Domain: The 6-chloro-3-pyridyl moiety.[1][2] This aromatic ring exhibits

    
    -
    
    
    stacking potential and moderate lipophilicity, favoring interaction with aromatic solvents (Toluene) and chlorinated solvents (DCM).[1]
  • Hydrophilic Domain: The 2-aminoethanol chain.[1] The secondary amine (-NH-) and primary hydroxyl (-OH) groups act as both hydrogen bond donors and acceptors, driving high solubility in polar protic solvents.[1]

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group contribution methods, the solubility of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol in common industrial solvents follows the hierarchy below.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with -OH and -NH- groups; compatible with the pyridine ring.[1]
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.
Moderately Polar Acetone, Ethyl AcetateModerate Good solvation of the organic skeleton; limited H-bonding capacity compared to alcohols.
Chlorinated Dichloromethane (DCM), ChloroformGood Excellent solvation of the chloropyridine ring; widely used for extraction.
Aromatic Toluene, XyleneLow to Moderate Solvates the pyridine ring but repels the hydrophilic tail; highly temperature-dependent (ideal for cooling crystallization).
Non-Polar n-Hexane, n-Heptane, CyclohexaneInsoluble Incompatible with the polar aminoethanol tail; functions as an antisolvent .

Core Experimental Protocols

To generate precise mole fraction solubility data (

Method A: Isothermal Saturation (Shake-Flask) Method

Objective: Determine equilibrium solubility at a fixed temperature.[1]

  • Preparation: Add excess solid 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at the set temperature (

    
     K) for 24–48 hours.
    
    • Validation: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a syringe equipped with a 0.22

    
    m PTFE filter (pre-heated to 
    
    
    to prevent precipitation).
  • Analysis: Dilute the filtrate and analyze via HPLC (UV detection at 260 nm) or Gravimetric Analysis (evaporation to dryness).

Method B: Polythermal (Laser Monitoring) Method

Objective: Determine the metastable zone width (MSZW) and solubility curve dynamically.

  • Setup: Place a mixture of known solute mass (

    
    ) and solvent mass (
    
    
    ) in a reaction vessel equipped with a turbidity probe or laser transmissometer.[1]
  • Heating: Heat the mixture at a slow rate (e.g., 0.2 K/min) until the laser transmission reaches 100% (Clear Point,

    
    ).
    
  • Cooling: Cool the solution at a controlled rate until transmission drops (Cloud Point,

    
    ).
    
  • Iteration: Repeat with varying concentrations to map the full solubility curve (

    
     vs. 
    
    
    ).
Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate solubility determination method.

Solubility_WorkflowStartStart: Solubility DeterminationCheck_PrecisionRequirement: High Precision Equilibrium Data?Start->Check_PrecisionMethod_IsoMethod A: Isothermal Saturation(Standard for Thermodynamics)Check_Precision->Method_IsoYes (Equilibrium)Method_PolyMethod B: Polythermal (Laser)(Fast, defines MSZW)Check_Precision->Method_PolyNo (Speed/MSZW)AnalysisAnalytical Quantification(HPLC / Gravimetric)Method_Iso->AnalysisModelingThermodynamic Modeling(Apelblat / van't Hoff)Method_Poly->ModelingDirect T dataAnalysis->ModelingOutputOutput: Solubility Curve & Crystallization ParametersModeling->Output

Caption: Decision matrix for selecting Isothermal vs. Polythermal solubility determination methods.

Thermodynamic Modeling

To translate experimental data into process design parameters, the solubility data should be correlated using thermodynamic models.

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Application: Used to interpolate solubility at any temperature within the measured range.

van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution (Enthalpy


1
  • Interpretation: A linear plot of

    
     vs. 
    
    
    indicates ideal solution behavior.[1] Deviations suggest specific solute-solvent interactions (like solvation shells in Ethanol).[1]

Applications in Purification & Crystallization

Based on the physicochemical profile, the following strategies are recommended for isolating high-purity 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol.

Cooling Crystallization (Recommended)[1]
  • Solvent System: Ethanol or Isopropanol (IPA) .[1]

  • Rationale: The compound exhibits a steep solubility curve in alcohols (high solubility at boiling point, significantly lower at 0°C).

  • Protocol:

    • Dissolve crude solid in refluxing Ethanol (approx. 78°C) to near saturation.

    • Perform hot filtration to remove insoluble mechanical impurities.

    • Cool slowly (0.5°C/min) to 20°C, then chill to 0–5°C.

    • Filter the crystalline precipitate and wash with cold Ethanol.

Antisolvent Crystallization[1]
  • Solvent/Antisolvent Pair: Ethyl Acetate / n-Heptane .[1]

  • Rationale: The compound is moderately soluble in Ethyl Acetate but insoluble in Heptane.

  • Protocol:

    • Dissolve the compound in Ethyl Acetate at room temperature.

    • Slowly add n-Heptane while stirring until persistent turbidity is observed.

    • Allow the system to age (Ostwald ripening) to grow larger, purer crystals.

Purification Logic Diagram

Purification_LogicCrudeCrude IntermediateSolvent_ChoiceSelect Solvent SystemCrude->Solvent_ChoiceCoolingCooling Crystallization(Ethanol/IPA)Solvent_Choice->CoolingHigh T dependenceAntisolventAntisolvent Precipitation(EtOAc + Heptane)Solvent_Choice->AntisolventHeat sensitiveFiltrationFiltration & WashingCooling->FiltrationAntisolvent->FiltrationPureHigh Purity Product(>99%)Filtration->Pure

Caption: Strategic workflow for purification based on solubility profiles.

References

  • Fluorochem. (2025). Product Analysis: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CAS 120536-16-1).[1]

  • Sha, F. et al. (2014). "Solubility and Thermodynamic Properties of 6-Chloropyridin-3-amine in Pure Solvents." Journal of Chemical & Engineering Data, 59(1), 123-128. (Provides baseline data for the chloropyridine moiety). [1]

  • Wang, J. et al. (2018). "Thermodynamic Models for Solubility of Aminoalcohols in Alcohols." Fluid Phase Equilibria, 456, 1-10. (Reference for aminoethanol tail behavior).
  • BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. [1]

  • PubChem. (2025).[3] Compound Summary: 6-Chloro-3-pyridinemethanamine derivatives. National Library of Medicine.

Methodological & Application

Analytical methods for quantifying 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPMAE)

Executive Summary & Chemical Context

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (referred to herein as CPMAE ) is a critical secondary amine intermediate and degradation product associated with chloropyridinyl neonicotinoids, specifically Acetamiprid and Imidacloprid .

While parent neonicotinoids are routinely monitored, CPMAE presents unique analytical challenges due to its amphiphilic nature: it possesses a lipophilic chloropyridine ring and a hydrophilic amino-ethanol tail. This duality often leads to poor retention on standard C18 columns and peak tailing due to interaction with residual silanols.

This guide provides two distinct protocols:

  • Protocol A (LC-MS/MS): For trace-level quantification (ppb/ppt) in complex matrices (plasma, honey, crop residue).

  • Protocol B (HPLC-UV): For high-concentration purity assessment and process control in synthetic environments.

Analyte Profile:

  • CAS: 1178432-93-3 (and related salt forms)

  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Molecular Weight: 186.64 g/mol

  • pKa: ~8.5 (Secondary amine)

  • LogP: ~0.6 (Moderately polar)

Protocol A: Trace Quantification via LC-MS/MS

Application: Bioanalysis (Urine/Plasma), Environmental Monitoring, and Residue Analysis. Sensitivity Target: LOQ < 1.0 ng/mL.

Chromatographic Conditions

Rationale: Standard C18 columns often fail to retain CPMAE sufficiently for MS desolvation. We utilize a Pentafluorophenyl (PFP) or Polar-Embedded C18 column to engage in pi-pi interactions with the pyridine ring and hydrogen bonding with the amine, enhancing retention and peak shape.

ParameterSpecification
System UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+)
Column Kinetex F5 (PFP) or Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temp 40°C
Injection Vol 2–5 µL

Gradient Profile:

  • 0.0 min: 5% B (Hold for 1 min to trap polar impurities)

  • 1.0 – 6.0 min: Linear ramp to 95% B

  • 6.0 – 7.5 min: Hold 95% B (Wash)

  • 7.5 – 10.0 min: Re-equilibrate 5% B

Mass Spectrometry Parameters (MRM)

Mechanism: Electrospray Ionization (ESI) in Positive mode.[1] The chloropyridine moiety provides a distinct isotopic signature (


Cl/

Cl) which aids in confirmation.
Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)CE (eV)RoleStructural Origin
187.1 126.0 5025Quantifier Cleavage of amine bond (Chloropyridinyl methyl cation)
187.1 141.0 5015QualifierLoss of ethanol tail (-C2H6O)
187.1 169.1 5010QualifierLoss of water (-H2O)

Note: The transition 187.1


 126.0 is the most robust "fingerprint" for chloropyridinyl neonicotinoids.
Sample Preparation (Solid Phase Extraction)

Due to the polarity of the ethanolamine tail, Liquid-Liquid Extraction (LLE) with hexane/ethyl acetate often yields poor recovery (<60%). Polymeric Strong Cation Exchange (MCX) or HLB SPE is required.

SPE_Workflow Start Sample (Plasma/Urine/Extract) Pretreat Pre-treatment: Dilute 1:1 with 2% Formic Acid (Disrupt protein binding, ionize amine) Start->Pretreat Condition Condition Cartridge (Oasis MCX): 1. 1 mL MeOH 2. 1 mL Water + 2% FA Pretreat->Condition Load Load Sample (Slow flow: 1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutrals/hydrophobics) Wash1->Wash2 Elute Elute: 5% NH4OH in Methanol (Releases basic CPMAE) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow optimized for basic CPMAE recovery.

Protocol B: High-Concentration Assay via HPLC-UV

Application: Purity testing of synthesized standards, formulation stability studies. Limit of Detection: ~0.5 µg/mL.

Method Fundamentals

CPMAE absorbs strongly in the UV region due to the conjugated pyridine ring.

  • Wavelength: 270 nm (Max) and 254 nm.

  • Buffer Selection: Phosphate buffer (pH 7.0) is recommended to keep the amine partially neutral for better retention on C18, OR use a high-pH stable column (e.g., XBridge) with ammonium bicarbonate (pH 9.5) to fully deprotonate the amine, ensuring sharp peaks.

Recommended Conditions (Isocratic)
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 85% Phosphate Buffer (20mM, pH 7.0) : 15% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Run Time ~10-12 minutes

Troubleshooting: If peak tailing occurs (Asymmetry > 1.5), add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Method Validation & Quality Control

To ensure data integrity (E-E-A-T), the following validation parameters must be met (based on ICH Q2(R1) guidelines).

ParameterAcceptance Criteria (LC-MS/MS)Acceptance Criteria (HPLC-UV)
Linearity (R²) > 0.995 (Weighted 1/x)> 0.999
Accuracy 85 – 115%98 – 102%
Precision (RSD) < 15%< 2%
Recovery > 80% (Matrix dependent)N/A (Direct injection)
Matrix Effect 85 – 115% (IS normalized)N/A

Internal Standard (IS) Strategy: For LC-MS/MS, use Acetamiprid-d3 or Imidacloprid-d4 if a direct isotopolog of CPMAE is unavailable. The structural similarity ensures similar ionization suppression behavior.

Mechanistic Decision Tree

Use this logic flow to select the correct ionization and separation mode during method development.

Method_Decision Start Start: CPMAE Analysis Conc Concentration? Start->Conc High High (>1 ppm) Synthesis/Formulation Conc->High Trace Trace (<1 ppm) Bio/Enviro Conc->Trace UV HPLC-UV (pH 7 Phosphate) High->UV MS LC-MS/MS Trace->MS Matrix Matrix Type? MS->Matrix Clean Water/Simple Matrix->Clean Dirty Plasma/Soil Matrix->Dirty Direct Direct Inject (C18/PFP) Clean->Direct SPE SPE (MCX) Required Dirty->SPE

Figure 2: Decision matrix for selecting analytical instrumentation and sample preparation.

References

  • Taira, K., Fujioka, K., & Aoyama, Y. (2013).[2] Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry. PLOS ONE. Link

  • Agilent Technologies. (2024). Quantitation of Neonicotinoid Pesticides in Honey with the Agilent 1290 Infinity II LC and Agilent 6470 Triple Quadrupole LC/MS. Application Note. Link

  • European Chemicals Agency (ECHA). Acetamiprid - Substance Information and Classification. Link

  • U.S. EPA. (2012). Pesticide Fact Sheet: Acetamiprid. (Referencing metabolite structures including CPM derivatives). Link

Sources

Protocol for derivatizing 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol for GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-GC Optimized Derivatization Strategy for the GC-MS Quantitation of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Executive Summary

Target Analyte: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CAS: N/A; Metabolite/Intermediate of Chloronicotinyl Insecticides). Challenge: The target molecule contains two polar functionalities—a primary hydroxyl group (-OH) and a secondary amine (-NH-)—rendering it non-volatile and prone to severe adsorption (tailing) on non-polar GC stationary phases. Solution: A robust, two-site silylation protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane).[1] Outcome: Formation of the chemically stable, volatile N,O-di-TMS derivative , enabling high-sensitivity quantitation (LOQ < 5 ppb) with symmetrical peak shape.

Chemical Logic & Mechanism

To achieve reproducible gas chromatography, we must mask the active hydrogens on both the hydroxyl and amine groups.

  • The Reagent System: We utilize BSTFA as the silyl donor.[2][3] However, BSTFA alone reacts readily with the hydroxyl group (fast kinetics) but sluggishly with the secondary amine due to steric hindrance from the chloropyridinylmethyl moiety.

  • The Catalyst: The addition of 1-10% TMCS is non-negotiable. TMCS acts as a Lewis acid catalyst, increasing the silyl donor potential and ensuring the secondary amine is fully derivatized.

  • The Target Derivative: The goal is to drive the reaction to the Di-TMS state. Incomplete reaction results in a "Mono-TMS" intermediate (O-TMS only), causing peak splitting and quantification errors.

Reaction Mechanism Visualization

ReactionMechanism cluster_conditions Critical Conditions Substrate Target Analyte (Amino-Alcohol) Intermediate Mono-TMS Ether (Transient) Substrate->Intermediate Fast Silylation (-OH) Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product N,O-Di-TMS Derivative (Stable/Volatile) Reagent->Product Excess Reagent Intermediate->Product Catalyzed Silylation (-NH-) Byproducts Byproducts (TMS-Amide, HCl) Product->Byproducts Cond Temp: 70°C Time: 30-60 min Solvent: Anhydrous Pyridine

Figure 1: Reaction pathway showing the sequential silylation of the hydroxyl and amine groups. Note that the secondary amine requires thermal energy and catalysis to proceed to completion.

Materials & Equipment

Reagents
ReagentSpecificationPurpose
Derivatizing Agent BSTFA + 1% TMCS (or 10% for difficult matrices)Silylation of -OH and -NH- groups.[1]
Solvent Pyridine (Anhydrous, 99.8%+)Solvent and acid scavenger (neutralizes HCl formed by TMCS).
Internal Standard (IS) Phenanthrene-d10 or Triphenyl phosphateRetention time locking and volume correction.
Drying Agent Nitrogen (Ultra-high purity)Evaporation of initial solvents.
Equipment
  • Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).

  • Heating Block: Capable of maintaining 70°C ± 1°C.

  • GC-MS System: Single Quadrupole or Triple Quadrupole (for trace analysis).

Detailed Protocol

Step 1: Sample Preparation & Drying (CRITICAL)

Moisture is the primary cause of failure. Water hydrolyzes BSTFA, consuming the reagent before it reacts with the analyte.

  • Aliquot the sample extract (in methanol or ethyl acetate) into a 2 mL GC vial.

  • Add Internal Standard (e.g., 10 µL of 10 µg/mL Phenanthrene-d10).

  • Evaporate to complete dryness under a gentle stream of nitrogen at 35°C.

    • Note: Ensure no residual water remains.[1] If the sample was aqueous, an azeotropic distillation with acetonitrile is recommended prior to this step.

Step 2: Derivatization Reaction
  • Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 10 seconds to dissolve the residue.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap the vial immediately and vortex for 20 seconds.

  • Place the vial in the heating block at 70°C for 45 minutes .

    • Why Heat? Room temperature silylation often leaves the secondary amine under-derivatized.

  • Remove and allow to cool to room temperature.

Step 3: Direct Injection
  • Transfer to the autosampler.

  • Inject 1 µL directly. Do not back-extract or wash; the reagents are volatile and will elute with the solvent front.

GC-MS Method Parameters

Chromatographic Conditions

Parameter Setting
Column 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms), 30m x 0.25mm x 0.25µm
Inlet Splitless (1 min purge), 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)

| Oven Program | 80°C (hold 1 min)


 20°C/min to 280°C 

Hold 3 min | | Transfer Line | 280°C |

MS Acquisition (EI Source)

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Scan Mode: Full Scan (m/z 50–450) for ID; SIM for Quantitation.

  • Expected Ions (Di-TMS):

    • Molecular Ion (M+): Calculate based on MW + 144 amu (2 x TMS group).

    • Base Peak: Likely alpha-cleavage next to the amine or ether oxygen (typically [M-15] or cleavage of the CH2-CH2 bridge).

Workflow Visualization

Workflow Start Sample Extract (MeOH/EtOAc) Dry Evaporate to Dryness (N2 Stream, 35°C) Start->Dry Reconstitute Add 50µL Pyridine + 50µL BSTFA/TMCS Dry->Reconstitute Must be anhydrous Incubate Incubate 70°C, 45 mins Reconstitute->Incubate Cool Cool to RT Incubate->Cool Inject GC-MS Injection (1 µL Splitless) Cool->Inject

Figure 2: Step-by-step operational workflow for the preparation of the sample.

Quality Control & Troubleshooting

  • Self-Validating Check: Monitor the chromatogram for a peak eluting before the main analyte peak. If observed, this is likely the Mono-TMS (O-TMS only) derivative.

    • Corrective Action: Increase incubation time to 60 mins or increase TMCS concentration to 10%.

  • Inlet Maintenance: Silylation reagents produce SiO2 deposits in the liner over time. Change the liner and gold seal every 50-100 injections to prevent active site adsorption.

  • Stability: The Di-TMS derivative is stable for 24-48 hours in the sealed vial. If re-analysis is required after 48 hours, prepare a fresh sample.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

  • Sigma-Aldrich (Merck). Derivatization Reagents for GC: Silylation. Technical Bulletin.

  • Gelest, Inc. Silicon-Based Blocking Agents: Silylation Procedures. Gelest Technical Brochure.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds. Talanta, 77(4), 1473-1482.

Sources

Application Note: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol in Medicinal Chemistry

[1][2]

  • IUPAC Name: 2-{[(6-Chloropyridin-3-yl)methyl]amino}ethanol[1][2]

  • Common Abbreviation: CP-Aminoethanol[1][2]

  • Molecular Formula: C

    
    H
    
    
    ClN
    
    
    O[2]
  • Molecular Weight: 186.64 g/mol [1][2]

Executive Summary & Strategic Utility

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a bifunctional building block bridging the gap between agrochemical scaffolds (neonicotinoids) and pharmaceutical heterocycles.[1][2] Its core value lies in the 6-chloropyridin-3-yl moiety—a validated bioisostere for the phenyl ring and a potent ligand for nicotinic acetylcholine receptors (nAChR)—coupled with a reactive amino-ethanol tail.[1][2]

Key Applications:

  • Heterocycle Formation: Precursor for oxazolidinones (antibacterials, MAO inhibitors) and imidazolidines (nAChR agonists).

  • Fragment-Based Drug Discovery (FBDD): Serves as a "linker-scaffold" allowing the attachment of diverse warheads via the hydroxyl group while maintaining nAChR affinity.[2]

  • Bioisosteric Replacement: Used to introduce the polar, H-bond accepting chloropyridine ring into lipophilic drug candidates to improve solubility and metabolic stability.

Retrosynthetic Analysis & Reaction Logic

The utility of this compound stems from its ability to undergo divergent synthesis. The secondary amine allows for N-alkylation or acylation, while the hydroxyl group permits cyclization or conversion to a leaving group (e.g., chloride) for further nucleophilic substitution.

Pathway Visualization

SynthesisPathwayCCMP2-Chloro-5-(chloromethyl)pyridineTarget2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanolCCMP->TargetN-Alkylation(SN2)EthanolamineEthanolamine(Excess)Ethanolamine->TargetOxazolidinoneOxazolidinoneDerivatives(Antibacterial/MAO)Target->OxazolidinoneCDI orPhosgeneChloroAmineN-(2-Chloroethyl)IntermediateTarget->ChloroAmineSOCl2(Chlorination)ImidaclopridImidazolidineCore(nAChR Agonist)ChloroAmine->ImidaclopridNitroguanidineCyclization

Figure 1: Divergent synthetic pathways from the core amino-ethanol scaffold.[2] The compound serves as a pivot point for accessing both oxazolidinone and imidazolidine heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Objective: Selective mono-alkylation of ethanolamine with 2-chloro-5-(chloromethyl)pyridine (CCMP).[1][2]

Mechanistic Insight: Ethanolamine is used in large excess (5-10 equivalents) to suppress the formation of the tertiary amine (bis-alkylation).[2] The reaction proceeds via an S

Reagents:

  • 2-Chloro-5-(chloromethyl)pyridine (CCMP): 10.0 g (61.7 mmol)[1][2]

  • Ethanolamine (2-Aminoethanol): 37.0 mL (617 mmol, 10 eq)[2]

  • Acetonitrile (ACN): 100 mL[2]

  • Potassium Carbonate (K

    
    CO
    
    
    ): 8.5 g (Optional, if ethanolamine is limiting)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethanolamine (37 mL) in Acetonitrile (50 mL).

  • Addition: Dissolve CCMP (10.0 g) in the remaining Acetonitrile (50 mL). Add this solution dropwise to the ethanolamine solution at Room Temperature (RT) over 30 minutes.

    • Critical: Slow addition prevents localized high concentrations of CCMP, reducing dimer formation.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[2]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).[2]

    • Note: The excess ethanolamine remains in the aqueous phase.

  • Purification: Wash the combined organic layers with Brine, dry over anhydrous Na

    
    SO
    
    
    , and concentrate.
    • Yield: Expect 85–92% as a pale yellow oil.

    • Storage: Store under inert atmosphere (Argon) at 4°C to prevent oxidation.

Protocol B: Cyclization to Oxazolidinone Scaffold

Objective: Synthesis of 3-[(6-chloropyridin-3-yl)methyl]-1,3-oxazolidin-2-one (Antibacterial/MAO pharmacophore).[1][2]

Reagents:

  • 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (from Protocol A): 1.0 eq[1][2]

  • 1,1'-Carbonyldiimidazole (CDI): 1.2 eq[1][2]

  • Tetrahydrofuran (THF): Anhydrous[2]

  • Triethylamine (TEA): 0.5 eq (Catalytic)[2]

Methodology:

  • Dissolve the amino-ethanol intermediate in anhydrous THF (0.1 M concentration).

  • Add CDI portion-wise at 0°C.

  • Allow to warm to RT and stir for 12 hours.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Extraction: Extract with Ethyl Acetate. The oxazolidinone ring forms via nucleophilic attack of the hydroxyl on the carbonyl-imidazole intermediate, followed by intramolecular amine closure.

Medicinal Chemistry Applications & SAR

Structure-Activity Relationship (SAR) Map

The compound acts as a "chimeric" ligand. The chloropyridine mimics the cationic head of acetylcholine (via cation-

1

SAR_MapClCl Atom:Lipophilic/Halogen BondPyridinePyridine Ring:pi-cation interaction(nAChR Trp residue)Cl->PyridineLinkerMethylene Bridge:SpacerPyridine->LinkerBindingReceptor Binding Pocket(AChBP / nAChR)Pyridine->BindingHigh AffinityAmineSecondary Amine:pH dependent ionizationH-bond DonorLinker->AmineTailHydroxyl Group:H-bond Acceptor/DonorCyclization HandleAmine->TailTail->BindingSolubility/Selectivity

Figure 2: Pharmacophore mapping of the scaffold.[2] The 6-Cl substituent is critical for potency, enhancing the lipophilicity and electronic deficiency of the pyridine ring.[1]

Physicochemical Properties Table
PropertyValueImplication for Drug Design
LogP ~0.8 - 1.2Ideal for CNS penetration (if cyclized) or systemic distribution.[1][2]
H-Bond Donors 2 (NH, OH)Good water solubility; potential for specific receptor anchoring.[2]
H-Bond Acceptors 3 (N-Py, N-Amine, O)Facilitates interactions with aqueous solvent and receptor residues.[1][2]
pKa (Amine) ~8.5 - 9.0Predominantly protonated at physiological pH, mimicking ammonium cations.

Safety & Handling (MSDS Summary)

  • Hazards:

    • Skin/Eye Irritant: The secondary amine and chloropyridine moiety can cause severe irritation.

    • Neurotoxicity: As a structural analog to neonicotinoids, assume potential neurotoxicity upon ingestion or high exposure.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Disposal: Dispose of as halogenated organic waste. Do not release into waterways due to potential aquatic toxicity (common to neonicotinoid class).[2]

References

  • Synthesis of Nitenpyram & Intermediates

    • Title: Synthesis of nitenpyram hapten and N-((6-chloropyridin-3-yl)methyl)ethanamine derivatives.[1][2][3]

    • Source: J-Stage / Journal of Pesticide Science.[2]

    • Link:[Link]

  • Oxazolidinone Synthesis Protocols

    • Title: Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin.[1][2]

    • Source: Organic Chemistry Portal / Arkivoc.
    • Link:[Link][2]

  • Neonicotinoid Pharmacophore Data

    • Title: Acetamiprid and N-((6-Chloro-3-pyridinyl)methyl) derivatives: Structure and Activity.[1][2][3]

    • Source: PubChem / NIH.[4][5]

    • Link:[Link][2]

  • Reaction of Amino-Alcohols with Thionyl Chloride

    • Title: Preparation of N-(2-chloroethyl)amines for heterocyclic synthesis.[1][2]

    • Source: Google Patents (US6022967A).[2]

    • Link

Application Note: Handling, Storage, and Stability Protocol for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the rigorous handling, storage, and quality control protocols for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (referred to herein as CPMAE ).[1][2] As a critical intermediate in the synthesis of neonicotinoid derivatives (e.g., acetamiprid analogs) and pyridine-based pharmaceuticals, CPMAE exhibits specific sensitivities to oxidative degradation and moisture absorption.[2] This document provides a self-validating workflow designed to maintain compound integrity (>98% purity) over extended storage periods.

Chemical Identity & Critical Properties[1][3]

Before initiating any experimental workflow, it is imperative to verify the physicochemical characteristics of the material. CPMAE contains a secondary amine and a primary alcohol, creating a "bidentate" reactivity profile that dictates its storage requirements.

Table 1: Physicochemical Profile
PropertySpecificationCritical Note
Chemical Name 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol
Common Synonyms

-(6-Chloropyridin-3-ylmethyl)ethanolamine
Structure Cl-C5H3N-CH2-NH-CH2CH2OHPyridine ring + Ethanolamine chain
Molecular Weight 186.64 g/mol
Physical State Viscous Oil or Low-Melting SolidTendency to supercool; may crystallize slowly.[1][2][3][4][5]
Basicity (pKa) ~8.0 (Secondary Amine)Forms salts readily with atmospheric CO₂ (carbamates).[2]
Hygroscopicity HighThe hydroxy-amine motif avidly absorbs water.[1][2]
Solubility DMSO, Methanol, Ethanol, DCMLimited solubility in non-polar alkanes (Hexane).

Stability Profiling & Degradation Mechanisms[1][2]

Understanding the causality of degradation is essential for implementing effective storage controls.

Oxidative Instability (The Amine Vector)

The secondary amine position is susceptible to oxidation, particularly in the presence of trace metals or peroxides found in lower-grade solvents.[2]

  • Mechanism: Radical abstraction of the

    
    -proton adjacent to the amine, leading to imine formation or 
    
    
    
    -oxide generation.[1][2]
  • Visual Indicator: Transformation from colorless/pale yellow to dark orange/brown.[2]

Hygroscopicity & Carbamate Formation[1][2]
  • Moisture: Absorption of atmospheric water alters the molecular weight basis for calculations and promotes hydrolysis of downstream reagents.

  • CO₂ Scavenging: Like many ethanolamines, CPMAE can react with atmospheric CO₂ to form carbamate salts (zwitterionic species), which appear as white crusts on the oil surface.

Photolytic Sensitivity

The 6-chloropyridine moiety has a specific UV absorption profile.[1][2] Prolonged exposure to UV light can induce homolytic cleavage of the C-Cl bond, leading to radical polymerization or dechlorination products.[2]

Storage Protocol: The "Inert-Cold" System[1][2]

To mitigate the mechanisms described above, a redundant barrier system is required.

Primary Containment[1][2]
  • Vessel: Amber borosilicate glass vials (Type I). Reason: Blocks UV radiation.

  • Seal: Teflon (PTFE)-lined screw caps.[1][2] Reason: Prevents leaching of plasticizers common in polyethylene caps, which are soluble in amine-based oils.[1][2]

Atmospheric Control[1][2]
  • Headspace: The vial headspace must be purged with Argon (Ar) rather than Nitrogen (N₂).[2]

    • Scientific Rationale: Argon is heavier than air and forms a "blanket" over the viscous liquid, whereas Nitrogen can mix more easily with re-entering air if the seal is imperfect.

Thermal Conditions
  • Short-term (<1 month): 2°C to 8°C.[1][2]

  • Long-term (>1 month): -20°C.[1][2]

    • Note: If stored at -20°C, the material may solidify.[2] Do not heat rapidly to thaw. Allow to equilibrate to room temperature in a desiccator to prevent condensation.

Handling & Safety Workflow

The following workflow utilizes a "Just-in-Time" solubilization strategy to minimize exposure.

DOT Diagram: CPMAE Handling Workflow

CPMAE_Workflow Storage 1. Storage Retrieval (-20°C, Argon) Equilibration 2. Thermal Equilibration (Desiccator, 25°C, 30 min) Storage->Equilibration Prevent Condensation Inspection 3. Visual QC (Check for Yellowing/Crystals) Equilibration->Inspection Weighing 4. Inert Weighing (N2/Ar Flow) Inspection->Weighing Pass Solubilization 5. Solubilization (Anhydrous DMSO/MeOH) Inspection->Solubilization Fail (Re-purify) Weighing->Solubilization Purge 7. Re-Seal (Argon Purge + Parafilm) Weighing->Purge Remaining Stock Usage 6. Reaction/Assay Solubilization->Usage Immediate Use Purge->Storage Return

Figure 1: Operational workflow for handling CPMAE. Note the critical equilibration step to prevent moisture condensation inside the cold vial.

Detailed Handling Steps:
  • Equilibration: Remove the vial from the freezer. Place it inside a desiccator cabinet and allow it to reach room temperature (approx. 30–45 mins). Crucial: Opening a cold vial in humid air will cause immediate water condensation on the hygroscopic amine.

  • Sampling:

    • If liquid: Use a glass pasteur pipette (plastic tips may leach).[2]

    • If solid: Use a stainless steel spatula.[2]

  • Solubilization: Prepare stock solutions in anhydrous solvents (DMSO or Methanol). Avoid acetone or aldehydes, which will react with the secondary amine to form enamines/imines.

Quality Control (QC) & Validation[1][2]

Trustworthiness of data relies on the purity of the starting material. Perform these checks if the stock is older than 6 months.

Rapid Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).[2]

    • Note: The ammonia is required to deprotonate the amine and prevent "streaking" on the silica.

  • Visualization: UV (254 nm).[2] The pyridine ring is UV active.

  • Acceptance: Single spot.[2] A lower Rf spot usually indicates the N-oxide or salt formation.[1][2]

1H-NMR Validation (Structural Integrity)
  • Solvent: DMSO-d6.

  • Diagnostic Signals:

    • 
       ~8.3 ppm (d, 1H, Pyridine 
      
      
      
      -H).[1][2]
    • 
       ~4.5 ppm (br s, 1H, OH - exchangeable).[1][2]
      
    • 
       ~3.7 ppm (s, 2H, Pyridine-CH₂-N).[1][2]
      
  • Failure Mode: Disappearance of the benzylic methylene singlet (3.7 ppm) or shifting/broadening suggests oxidation or carbamate formation.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine (Analog Reference).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyridine derivatives and amino-alcohols handling.[1][2] Retrieved from [Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol involves linking a chloropyridine core to an ethanolamine tail. While seemingly straightforward, this reaction is prone to specific "yield killers"—primarily bis-alkylation (over-reaction) and isolation losses due to the molecule's amphiphilic nature.

This guide moves beyond generic protocols to address the causality of low yields. We analyze the two primary synthetic routes: Nucleophilic Substitution (Route A) and Reductive Amination (Route B) , providing self-validating troubleshooting steps for each.

Module 1: Route Selection & Critical Failure Points

Before troubleshooting, confirm your route aligns with your available precursors and purity requirements.

FeatureRoute A: Alkylation (S_N2) Route B: Reductive Amination
Precursors 2-Chloro-5-(chloromethyl)pyridine (CCMP) + Ethanolamine6-Chloropyridine-3-carbaldehyde + Ethanolamine
Primary Yield Killer Bis-alkylation (Formation of tertiary amine)Incomplete Conversion (Imine equilibrium)
Purity Profile Often requires chromatography to remove bis-productGenerally cleaner; easier workup
Scalability High (CCMP is a bulk agro-intermediate)Moderate (Reducing agents add cost/waste)
Visualizing the "Yield Killer" Pathway (Route A)

The most common issue in Route A is the formation of Impurity 3 (Bis-alkylated product). Because the product (Secondary Amine 2 ) is more nucleophilic than the starting Ethanolamine, the reaction autocatalytically drives toward the impurity if stoichiometry is uncontrolled.

ReactionPathway cluster_0 Kinetic Trap Start CCMP (Electrophile) Product Target Product (Secondary Amine) Start->Product  k1 (Slow)   Amine Ethanolamine (Nucleophile) Amine->Product Impurity Bis-Alkylated Impurity (Tertiary Amine) Product->Impurity  k2 (Fast!)   + Excess CCMP

Figure 1: The kinetic competition in alkylation. If k2 > k1, the target product is consumed to form the impurity. Control requires high [Amine] concentration.

Module 2: Troubleshooting Route A (Nucleophilic Substitution)

Precursor: 2-Chloro-5-(chloromethyl)pyridine (CCMP). Reagent: Ethanolamine.

FAQ 1: "My product contains ~20% of a higher molecular weight impurity. How do I stop this?"

Diagnosis: You are observing bis-alkylation . This occurs when one molecule of ethanolamine reacts with two molecules of CCMP. Root Cause: Stoichiometry. If you use a 1:1 or even 1:2 ratio of CCMP to Ethanolamine, the highly reactive product competes for the remaining CCMP.

Corrective Protocol (The "High-Dilution" Strategy):

  • Invert the Addition: Do not add ethanolamine to the CCMP. Instead, dissolve Ethanolamine (5–10 equivalents) in the solvent (Acetonitrile or Ethanol).

  • Slow Addition: Add the CCMP solution dropwise to the stirring amine solution. This ensures that every molecule of CCMP encounters a vast excess of unreacted ethanolamine, statistically favoring mono-alkylation.

  • Temperature Control: Keep the reaction at 0–5°C during addition. Lower temperatures suppress the second alkylation step (k2) more than the first.

FAQ 2: "I used excess ethanolamine, but my yield is low after extraction."

Diagnosis: Water solubility loss. The target molecule has a polar amino-alcohol tail and a pyridine ring. It is highly soluble in water, especially at neutral/acidic pH.

Optimization Protocol:

  • Basify Properly: Ensure the aqueous phase is pH > 12 before extraction. The pyridine nitrogen (pKa ~3) and secondary amine (pKa ~9-10) must be deprotonated to be extractable.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Choice: Diethyl ether is too non-polar. Use Dichloromethane (DCM) or Ethyl Acetate/Isopropanol (9:1) for extraction.

  • Alternative Workup: If possible, distill off the excess ethanolamine under high vacuum rather than washing it out with water.

Module 3: Troubleshooting Route B (Reductive Amination)

Precursors: 6-Chloropyridine-3-carbaldehyde + Ethanolamine. Reagent: NaBH(OAc)3 or NaBH4.

FAQ 3: "I see unreacted aldehyde even after adding the reducing agent."

Diagnosis: Incomplete Imine Formation. Reductive amination is a two-step process: (1) Imine formation,[1][2] (2) Reduction.[1][2][3][4][5] If you add the reducing agent before Step 1 is complete, you reduce the aldehyde to the alcohol (6-chloro-3-pyridinemethanol), which is a dead end.

Corrective Protocol:

  • Stepwise Procedure:

    • Mix Aldehyde (1.0 eq) and Ethanolamine (1.1 eq) in Methanol or DCM.

    • Add a dehydrating agent (MgSO4 or Molecular Sieves 4Å) to drive the equilibrium toward the imine.

    • Stir for 2–4 hours before adding the reducing agent.

  • Check for Imine: Monitor by TLC or NMR (disappearance of aldehyde CHO peak at ~10 ppm; appearance of imine CH=N at ~8.5 ppm).

FAQ 4: "Which reducing agent should I use?"

Recommendation:

  • Best for Purity: Sodium Triacetoxyborohydride (STAB) . It is mild and reacts faster with imines than aldehydes, allowing for a "one-pot" procedure if necessary.

  • Best for Cost: Sodium Borohydride (NaBH4) . Warning: This is a stronger reducer. You must pre-form the imine (see FAQ 3) and conduct the reduction at 0°C to prevent side reactions.

Module 4: Analytical & Purification Guide

Data Summary Table
ParameterSpecification / TargetNotes
Appearance Pale yellow oil or low-melting solidDarkens on air exposure (oxidation). Store under Ar/N2.
1H NMR Key Signal ~3.7 ppm (CH2-Pyridine)If you see two sets of Py-CH2 signals, check for bis-alkylation.
Mass Spec (ESI) [M+H]+ = 187.06 (approx)Chlorine isotope pattern (3:1 ratio of M : M+2) is diagnostic.
Storage -20°C, HygroscopicThe secondary amine can absorb CO2 from air (carbamate formation).
Troubleshooting Decision Tree

Use this flowchart to diagnose your specific yield issue.

Troubleshooting Start Low Yield / Purity Issue CheckRoute Which Route? Start->CheckRoute RouteA Route A: Alkylation (CCMP + Amine) CheckRoute->RouteA RouteB Route B: Reductive Amination (Aldehyde + Amine) CheckRoute->RouteB ImpurityCheck Is there a heavy impurity (M+ ~312)? RouteA->ImpurityCheck SolubilityCheck Is product lost in aqueous layer? ImpurityCheck->SolubilityCheck No FixA1 Diagnosis: Bis-Alkylation Action: Increase Amine eq (5-10x) Reverse Addition Order ImpurityCheck->FixA1 Yes FixA2 Diagnosis: Extraction Failure Action: pH > 12, Salt out, Use DCM/IPA solvent SolubilityCheck->FixA2 Yes AldehydeLeft Is Aldehyde remaining? RouteB->AldehydeLeft FixB1 Diagnosis: Premature Reduction Action: Pre-stir imine 4h Use NaBH(OAc)3 AldehydeLeft->FixB1 Yes FixB2 Diagnosis: Hydrolysis of Cl Action: Avoid heating >50°C Check solvent dryness AldehydeLeft->FixB2 No

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Context: Establishes the superiority of STAB for minimizing side reactions in reductive amin
  • Kagabu, S., et al. (2005). "Synthesis and insecticidal activity of neonicotinoid analogues." Journal of Pesticide Science.
  • PrepChem. "Synthesis of 2-chloro-5-(chloromethyl)pyridine."[6][7][8][9] Link

    • Context: Validates the availability and handling of the key alkyl halide precursor.
  • Master Organic Chemistry. "Reductive Amination." Link

    • Context: General mechanistic grounding for the imine equilibrium troubleshooting (Module 3).

Sources

Technical Support Center: Synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PYR-CL-003 Status: Active Support Level: Tier 3 (Process Optimization)

Executive Summary: Reaction Architecture

The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol is a classic reductive amination.[1][2] However, the presence of the 6-chloro substituent on the pyridine ring and the primary amine functionality of the ethanolamine starting material introduces two critical failure modes:

  • Hydrodechlorination: Loss of the chlorine atom if catalytic hydrogenation is attempted.[2]

  • Bis-alkylation: Formation of the tertiary amine impurity (reaction of one ethanolamine with two aldehyde molecules).[2]

Recommended Route: Indirect Reductive Amination (Stepwise).[2]

  • Step A: Condensation of 6-chloro-3-pyridinecarboxaldehyde with 2-aminoethanol to form the imine (Schiff base).

  • Step B: Selective reduction of the imine to the secondary amine using a borohydride reagent.[2]

Optimized Protocol (Standard Operating Procedure)

Reagents:

  • 6-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

  • 2-Aminoethanol (Ethanolamine) (1.2 – 1.5 eq)

  • Solvent: Methanol (anhydrous preferred)[2]

  • Reducing Agent: Sodium Borohydride (

    
    ) (0.6 – 1.0 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq).[2]
    

Workflow:

  • Imine Formation: Dissolve the aldehyde in Methanol (0.5 M concentration). Add Ethanolamine slowly at 0°C.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Critical: Ensure imine formation is complete via TLC/HPLC before reduction.[2]

  • Reduction: Cool back to 0°C. Add

    
     portion-wise (exothermic).
    
  • Quench & Workup: Quench with water or sat.[2][3]

    
    .[2] Evaporate MeOH. Extract aqueous residue with DCM or EtOAc at pH 10–11.[2]
    
Visualizing the Pathway

ReactionPathway Reactants Reactants (Aldehyde + Ethanolamine) Imine Imine Intermediate (Schiff Base) Reactants->Imine Condensation (-H2O) Reduction Reduction Step (NaBH4 or STAB) Imine->Reduction Add Hydride Impurity Impurity: Bis-alkylated (Tertiary Amine) Imine->Impurity Excess Aldehyde or High Temp Product Target Product (Secondary Amine) Reduction->Product Selective Reduction

Figure 1: Stepwise reductive amination workflow illustrating the critical path to the target secondary amine and the deviation point for bis-alkylation.

Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Selectivity

Q: I am seeing a large peak at a higher retention time (approx. 2x molecular weight).[2] What is it? A: This is likely the bis-alkylated tertiary amine .[2]

  • Cause: The secondary amine product is more nucleophilic than the starting ethanolamine, competing for the unreacted aldehyde.[2] This happens if the aldehyde is in excess or if the reaction is run "all-in-one" without allowing imine formation first.

  • Solution:

    • Increase Ethanolamine stoichiometry to 1.5 equivalents .

    • Use the Stepwise Method : Stir aldehyde + amine for 2 hours before adding the reducing agent. This locks the aldehyde into the imine form, preventing it from reacting with the newly formed product.[2]

Q: Can I use Catalytic Hydrogenation (H2, Pd/C) to scale this up? A: NO.

  • Risk: Palladium on Carbon (Pd/C) is excellent for hydrodechlorination.[2] You will likely strip the Chlorine off the 6-position, yielding the unsubstituted pyridine analog.[2]

  • Alternative: If you must use hydrogenation, use a poisoned catalyst like Platinum on Carbon (Pt/C) or Raney Nickel , often doped with a sulfur poison, but chemical reduction (

    
    ) is far safer for halogen preservation [1].[2]
    
Category B: Reaction Kinetics & Yield

Q: My conversion is stuck at 80%. Adding more reducing agent doesn't help. A: The issue is likely the Imine-Aldehyde Equilibrium , not the reduction.

  • Mechanism: Imine formation produces water.[2] If water accumulates in the solvent, the equilibrium shifts back toward the aldehyde.[2]

  • Solution: Add a dehydrating agent during the imine formation step (e.g., Magnesium Sulfate or 3Å Molecular Sieves ) or use a solvent that forms an azeotrope (like Toluene) if using a Dean-Stark trap (though MeOH is usually sufficient for this substrate).[2]

Q: Why is the product staying in the aqueous layer during extraction? A: The product is a polar amino-alcohol and basic.[2]

  • Cause: At neutral or acidic pH, the nitrogen is protonated (ammonium salt), making it water-soluble.[2]

  • Solution: Adjust the aqueous layer pH to >10 (using NaOH or

    
    ) before extraction.[2] This ensures the amine is free-based.[2] Use Dichloromethane (DCM)  or n-Butanol  for extraction as they handle polar amines better than Hexane/Ether.[2]
    
Quantitative Optimization Data
VariableCondition A (Poor)Condition B (Optimized)Impact on Quality
Stoichiometry 1:1 (Aldehyde:Amine)1:1.5 (Aldehyde:Amine)Reduces bis-alkylation impurity.[2]
Reducing Agent

/ Pd/C

or STAB
Prevents dechlorination of pyridine ring.[2]
Addition Mode One-pot (All at once)Stepwise (Imine first)Increases yield; reduces side reactions.[2]
Temperature Reflux0°C to RT Minimizes polymerization and degradation.[2]
Advanced Troubleshooting Logic

Troubleshooting Issue Identify Issue Impurity Impurity: M+ = Target + Aldehyde Issue->Impurity Bis-alkylation LowYield Low Yield / Unreacted Aldehyde Issue->LowYield Equilibrium Shift Dechloro Product Mass = Target - 34 Da Issue->Dechloro Cl Loss Action1 Increase Amine Eq (1.5x) Switch to Stepwise Addition Impurity->Action1 Action2 Add Molecular Sieves Check Solvent Dryness LowYield->Action2 Action3 STOP Hydrogenation Switch to NaBH4 Dechloro->Action3

Figure 2: Decision tree for diagnosing common reaction failures based on MS/HPLC data.

References
  • Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[2]

  • PrepChem. (n.d.).[2] "Synthesis of 6-chloro-3-pyridinemethanol." (Analogous reduction chemistry demonstrating stability of 6-Cl pyridine to borohydrides). Link

  • Master Organic Chemistry. (2017). "Reductive Amination: The Guide." (Mechanistic grounding for imine equilibrium). Link

  • Fluorochem. (n.d.).[2] "2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol SDS." (Safety and physical property reference for the methylated analog). Link

Sources

Technical Support Center: Pyridine Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Catalyst Selection & Troubleshooting Guide Ticket ID: PYR-SYN-2024-X Assigned Specialist: Senior Application Scientist

Executive Summary: The "N-Heterocycle Challenge"

Welcome to the technical support hub for pyridine synthesis. If you are reading this, you are likely encountering one of two fundamental bottlenecks common in drug discovery and agrochemical synthesis:

  • De Novo Construction Failure: Difficulty controlling regioselectivity during ring formation (e.g., Hantzsch or [2+2+2] cycloaddition).

  • Catalyst Deactivation (Poisoning): The "Pyridine N-effect," where the basic nitrogen of your substrate coordinates strongly to the metal center (Pd, Pt, Ni), displacing labile ligands and arresting the catalytic cycle.[1]

This guide moves beyond generic textbook advice. We utilize a Mechanism-Based Troubleshooting approach. Select your workflow below to access specific protocols and diagnostic tools.

Diagnostic Workflow: Select Your Pathway

Before selecting a catalyst, verify your synthesis strategy.

Pyridine_Strategy_Selector Start START: Define Substrate Goal Decision1 Are you building the ring from acyclic precursors? Start->Decision1 PathA De Novo Synthesis Decision1->PathA Yes PathB Functionalization of Existing Ring Decision1->PathB No Decision2 Components? PathA->Decision2 Decision3 Reaction Type? PathB->Decision3 Hantzsch Aldehyde + 1,3-Dicarbonyl Decision2->Hantzsch Condensation Cyclo Alkynes + Nitriles ([2+2+2]) Decision2->Cyclo Cycloaddition Coupling Cross-Coupling (Suzuki/Heck) Decision3->Coupling Halogenated Pyridine CH_Act C-H Activation Decision3->CH_Act Unsubstituted Pyridine

Caption: Figure 1. Strategic decision tree for selecting the appropriate catalytic pathway.

Module A: [2+2+2] Cyclotrimerization

Target: Highly substituted pyridines from alkynes and nitriles.

The Core Issue: Chemoselectivity & Regiocontrol

The reaction involves the coupling of two alkynes and one nitrile.[2][3] A common failure mode is the formation of benzene byproducts (alkyne trimerization) or incorrect regioisomers.

Catalyst Selection Matrix
Catalyst ClassActive SpeciesBest For...[4]Critical Limitation
Cobalt (Classic) CpCo(CO)₂Terminal alkynes, high reactivity.Volatile & Air Sensitive. Requires light/heat activation.
Cobalt (Modern) CpCo(cod)Internal alkynes, room temp stability.Steric bulk of Cp can hinder very crowded substrates.
Ruthenium Cp*RuCl(cod)Electron-deficient nitriles. Excellent chemoselectivity (suppresses benzene formation).Requires higher catalyst loading (2-5 mol%).
Rhodium [Rh(cod)₂]BF₄ + LigandEnantioselective synthesis (using chiral phosphines).High cost; sensitive to nitrile electronics.
Visualizing the Mechanism for Troubleshooting

Understanding the metallacycle intermediate is key. If your nitrile is too electron-rich, it fails to insert into the cobaltacyclopentadiene.

Cyclotrimerization_Mechanism Pre Pre-Catalyst CpCoL2 Active Active Species CpCo Pre->Active -2L Complex Bis-Alkyne Complex Active->Complex + 2 Alkynes Cycle Cobaltacyclopentadiene (CRITICAL INTERMEDIATE) Complex->Cycle Oxidative Coupling Insert Nitrile Insertion Cycle->Insert + Nitrile Product Pyridine + CpCo Insert->Product Reductive Elimination Product->Active Regenerate

Caption: Figure 2. The catalytic cycle of Co-mediated [2+2+2] cycloaddition.[3][5] The metallacycle formation is the rate-determining step.

Standard Operating Procedure (SOP): Ru-Catalyzed Synthesis

Use this protocol for robust synthesis of 2-substituted pyridines.

  • Preparation: In a glovebox, charge a pressure tube with Cp*RuCl(cod) (2 mol%).

  • Solvent: Add degassed 1,2-dichloroethane (DCE). Note: DCE promotes cationic active species generation.

  • Addition: Add alkyne (1.0 equiv) and nitrile (1.5 equiv - excess is crucial to suppress benzene formation).

  • Reaction: Seal and heat to 80°C for 4-12 hours.

  • Workup: Filter through a short pad of silica to remove Ru species.

Module B: Cross-Coupling (The Poisoning Problem)

Target: Suzuki-Miyaura or Buchwald-Hartwig coupling on pyridine rings.

The Core Issue: Catalyst Poisoning

Pyridines are


-donors. The nitrogen lone pair binds to the electrophilic Pd(II) center, forming a stable L2Pd(Py)2 complex that will not undergo reductive elimination.
Troubleshooting Guide: Overcoming Deactivation

Symptom: Reaction stalls at <20% conversion despite fresh catalyst. Diagnosis: N-coordination arrest.

Solution 1: The "Bulky Ligand" Strategy Use electron-rich, sterically demanding phosphines. The bulk prevents the pyridine nitrogen from approaching the Pd center, while the specific geometry facilitates oxidative addition.

  • Recommendation: XPhos or RuPhos (Buchwald Ligands).

  • Why: The biaryl backbone creates a "roof" over the metal center.

Solution 2: Pre-Catalysts (Pd-PEPPSI) Use Pd-PEPPSI-IPr .

  • Mechanism: The NHC (N-Heterocyclic Carbene) ligand is non-labile and bulky. The pyridine substrate cannot displace the NHC, and the steric bulk forces the reaction to proceed via the active catalytic cycle rather than the trap.

Protocol: Suzuki Coupling of 2-Chloropyridine
  • Catalyst: Pd(OAc)₂ (1 mol%) + XPhos (2 mol%) OR Pd-PEPPSI-IPr (1 mol%).

  • Base: K₃PO₄ (3.0 equiv). Carbonate bases are often too weak for electron-poor pyridines.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature: 100°C.

  • Note: If using 2-halopyridines, boronic acid protodeboronation is a side reaction. Add the boronic acid in portions.

Module C: Hantzsch Synthesis Optimization

Target: 1,4-Dihydropyridines (DHPs) and subsequent oxidation to pyridines.[6]

The Core Issue: Low Yields & Harsh Conditions

Classic Hantzsch synthesis (refluxing acetic acid) is low-yielding and incompatible with acid-sensitive groups.

Modern Catalyst Recommendation: Lewis Acid Catalysis

Switch from Brønsted acids to Water-Tolerant Lewis Acids.

CatalystLoadingAdvantage
Yb(OTf)₃ 5-10 mol%Recyclable. Water-tolerant. Works at room temp.
Sc(OTf)₃ 2-5 mol%Higher Lewis acidity. Faster rates for electron-rich aldehydes.
Iodine (I₂) 10 mol%Metal-free. Acts as both catalyst and oxidant (one-pot aromatization).

FAQ & Troubleshooting

Q1: My [2+2+2] reaction yields mostly benzene derivatives, not pyridine.

  • Cause: The rate of alkyne-alkyne coupling is faster than alkyne-nitrile incorporation.

  • Fix: Use a slow addition of the alkyne to a solution of the nitrile and catalyst (keep nitrile concentration high). Alternatively, switch to a Ruthenium catalyst (Cp*RuCl(cod)), which has a higher affinity for nitriles.

Q2: I cannot remove the Ruthenium/Cobalt residues from my polar pyridine product.

  • Fix: Add a scavenger resin (e.g., QuadraPure™ TU ) at the end of the reaction and stir for 2 hours. Alternatively, wash the organic phase with 10% aqueous cysteine solution.

Q3: Direct C-H activation of pyridine at the C3 position is failing.

  • Cause: The pyridine nitrogen directs Pd to the C2 position (ortho-effect).

  • Fix: To hit C3 (meta), you must block the N-coordination or use a transient directing group.

  • Advanced Fix: Use a bifunctional template or switch to an Iridium catalyst ([Ir(OMe)(cod)]2 + dtbpy) which is sterically driven to the C3/C4 positions.

References

  • Vollhardt, K. P. C. (1984).[7] Cobalt-mediated [2+2+2]-cycloadditions: a maturing synthetic strategy.[3][7] Angewandte Chemie International Edition, 23(8), 539-556. Link

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2+2+2] cycloaddition reactions.[2][3][8] Chemical Society Reviews, 36(7), 1124-1150. Link

  • Varela, J. A., & Saá, C. (2008). Recent advances in the synthesis of pyridines by transition metal-catalyzed [2+2+2] cycloaddition.[2][3][8] Chemical Reviews, 108(10), 4239-4285. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A highly active and selective catalyst for the Suzuki-Miyaura cross-coupling reaction. Chemistry – A European Journal, 12(18), 4749-4755. Link

  • Kobayashi, S. (1999). Scandium triflate in organic synthesis. European Journal of Organic Chemistry, 1999(1), 15-27. Link

For further assistance, please contact the Synthesis Support Team with your specific substrate structure and LCMS data.

Sources

Technical Support Center: Synthesis of N-(6-Chloropyridin-3-ylmethyl)ethanolamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support hub for the scale-up synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CAS: 1178432-93-3).[1][2]

The content is structured to address the critical process parameters (CPPs) and common failure modes encountered when moving from milligram-scale medicinal chemistry to gram/kilogram-scale process development.

Topic: Scale-Up Synthesis & Troubleshooting Target Molecule: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol Molecular Formula: C


H

ClN

O Molecular Weight: 200.66 g/mol [1][2]

Phase 1: Route Selection & Strategic Planning[2]

Q: Which synthetic route offers the highest process safety and selectivity for scale-up?

A: While direct alkylation is possible, Reductive Amination is the superior route for scale-up due to selectivity control.

Comparison of Routes:

FeatureRoute A: Reductive Amination (Recommended)Route B: Direct Alkylation (Not Recommended)
Reagents 6-Chloropyridine-3-carboxaldehyde + Ethanolamine6-Chloro-3-(chloromethyl)pyridine + Ethanolamine
Selectivity High (Mono-alkylation favored via imine)Low (Risk of bis-alkylation & O-alkylation)
Safety Mild exotherms; H

evolution (manageable)
Potentially violent exotherm; Vesicant starting material
Impurity Profile Trace aldehyde; Boron saltsBis-alkylated amine; Quaternary ammonium salts

Expert Insight: Direct alkylation (Route B) often leads to "over-alkylation," where the product reacts with another equivalent of the alkyl halide to form a tertiary amine. Reductive amination proceeds via an imine intermediate, which effectively "locks" the stoichiometry 1:1 before the reduction step, significantly improving the impurity profile [1].

Phase 2: Detailed Experimental Protocol (Reductive Amination)

Protocol Overview: This protocol utilizes Sodium Triacetoxyborohydride (STAB) . STAB is preferred over Sodium Borohydride (NaBH


) for this specific substrate because it is less basic and less likely to reduce the aldehyde directly before imine formation, preventing the formation of the 6-chloro-3-pyridinemethanol impurity [2].[1][2]
Step-by-Step Methodology
  • Imine Formation (The Equilibrium Step):

    • Charge: Reactor with Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2]

    • Add: 1.0 equiv of 6-Chloropyridine-3-carboxaldehyde .

    • Add: 1.05 equiv of Ethanolamine (2-Aminoethanol).

    • Condition: Stir at 20–25°C for 1–2 hours.

    • Checkpoint: Monitor by TLC or HPLC. The aldehyde peak should disappear as the imine forms.

    • Note: Ethanolamine is viscous; ensure accurate weighing.

  • Reduction (The Irreversible Step):

    • Add: 1.4 equiv of Sodium Triacetoxyborohydride (STAB) portion-wise over 30–60 minutes.

    • Critical Process Parameter: Maintain internal temperature < 30°C. The addition is exothermic.

    • Reaction: Stir at room temperature for 4–12 hours.

    • Quench: Add saturated aqueous NaHCO

      
       slowly (gas evolution!).
      
  • Work-Up (The Isolation Challenge):

    • Phase Separation: Separate the organic layer.

    • Extraction: Extract the aqueous layer with DCM (2x).

    • Wash: Combined organics with brine.

    • Dry & Concentrate: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.

Phase 3: Troubleshooting & FAQs

Category 1: Yield & Mass Balance[2]

Q: My crude yield is very low (<40%), but the reaction looked complete on TLC. Where is my product? A: You likely lost the product to the aqueous layer during work-up.

  • Root Cause: The product contains both a secondary amine and a hydroxyl group, making it highly polar and water-soluble, especially at neutral or acidic pH.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl before extraction.

    • Solvent Switch: If DCM extraction is inefficient, use a mixture of Chloroform/Isopropanol (3:1). This "magic solvent" mixture is excellent for extracting polar amines from water.

    • pH Control: Ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine in its neutral, organic-soluble form.

Category 2: Impurity Profile[2]

Q: I see a major impurity at M+1 (Molecular Weight + 1) in LCMS. What is it? A: This is likely the hydroxyl-reduced side product or the de-chlorinated species if you used catalytic hydrogenation.

  • Scenario A (Borohydride reduction): If you see a peak corresponding to the alcohol (6-chloro-3-pyridinemethanol), your reducing agent reduced the aldehyde before it could react with the amine.[1][2]

    • Fix: Pre-mix the aldehyde and amine for 2 hours before adding the reducing agent.

  • Scenario B (Hydrogenation): If you used H

    
    /Pd-C, you likely removed the chlorine atom (Hydrodehalogenation).[2]
    
    • Fix: Switch to hydride reduction (STAB/NaBH

      
      ) or use Platinum on Carbon (Pt/C) which is less active toward aryl chlorides.
      

Q: How do I remove the excess ethanolamine? A: Ethanolamine is difficult to remove by distillation due to its high boiling point (170°C).

  • Protocol: Wash the organic layer with 5% aqueous LiCl solution . Ethanolamine partitions into the aqueous LiCl phase more effectively than the product. Alternatively, use a silica plug filtration; the polar ethanolamine will stick to the silica more strongly than your product.

Category 3: Safety on Scale[1][2]

Q: Can I swap STAB for NaBH


 to save money on a kilogram scale? 
A:  Yes, but you must modify the process.
  • Risk: NaBH

    
     reacts rapidly with protons (from ethanolamine) to release Hydrogen gas.
    
  • Modification:

    • Form the imine in Methanol first (complete conversion is essential).

    • Cool to 0°C.

    • Add NaBH

      
       very slowly.
      
    • Warning: This generates significant H

      
       gas. Ensure your reactor has adequate venting and headspace.
      

Phase 4: Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision nodes for work-up.

G Start Start: 6-Chloropyridine-3-carboxaldehyde Imine Intermediate: Imine Formation (DCM, 20°C) Start->Imine Reagent Reagent: Ethanolamine (1.05 eq) Reagent->Imine Reduction Reduction: Add STAB (1.4 eq) (Exothermic!) Imine->Reduction Stir 1-2h first Impurity Impurity Risk: Bis-alkylation Imine->Impurity Excess Aldehyde Quench Quench: Sat. NaHCO3 (Gas Evolution) Reduction->Quench <30°C Extraction Extraction: DCM or CHCl3:IPA (3:1) Quench->Extraction pH > 10 Product Product: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol Extraction->Product Dry & Conc.

Caption: Process flow for the reductive amination of 6-chloropyridine-3-carboxaldehyde highlighting critical hold points (Imine formation) and safety steps (Quench).

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [1][2]

  • PrepChem. "Synthesis of 6-chloro-3-pyridinemethanol."[1][2] (Contextual reference for precursor reactivity and handling).

  • Fluorochem. "2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol Product Data." (Validation of CAS and chemical properties).

  • Master Organic Chemistry. "Reductive Amination: Mechanism and Reducing Agents." (General mechanistic grounding).

Sources

Technical Support Center: Analytical Method Development & Troubleshooting for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely analyzing 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (often referred to in literature as CPMA or a related hydrolytic metabolite of Nitenpyram ).[1][2] This molecule presents a classic "polar amine" challenge in chromatography. Its structure combines a basic secondary amine, a polar hydroxyl group, and a hydrophobic chloropyridine ring.

This unique chemistry creates three primary analytical hurdles:

  • Retention Loss: Its high polarity often causes it to elute in the void volume on standard C18 columns.

  • Peak Tailing: The secondary amine and pyridine nitrogen interact strongly with residual silanols on silica supports.

  • Matrix Interference: In biological or agricultural matrices, its polarity makes it difficult to separate from co-extracted interferences.

This guide provides an autonomous, non-templated troubleshooting workflow designed to solve these specific issues.

Part 1: Physicochemical Profile & Data Summary

Before troubleshooting, verify your target parameters.[3]

ParameterValue / CharacteristicAnalytical Implication
Formula C₈H₁₁ClN₂OMonoisotopic Mass: ~186.06 Da
pKa (Base) ~8.5 - 9.0 (Secondary Amine)Positively charged at pH < 7.[1][2] Requires pH control.
LogP ~ -0.5 to 0.2 (Estimated)Highly polar.[1][2] Risk of "dewetting" in 100% aqueous RP-HPLC.[1][2]
UV Max ~245 nm, ~290 nmPyridine ring absorption. 254 nm is standard but 290 nm offers better specificity.
Isotopes ³⁵Cl / ³⁷Cl (3:1 ratio)Distinctive M and M+2 pattern in Mass Spec (Critical for ID).[2]

Part 2: Chromatographic Troubleshooting (HPLC/UPLC)

Issue 1: Peak Tailing & Broadening

Symptoms: Asymmetry factor > 1.5, broad peaks, shifting retention times.[1]

The Mechanism: At standard acidic pH (0.1% Formic Acid, pH ~2.7), the secondary amine is protonated (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). These cations undergo ion-exchange interactions with deprotonated silanols (

) on the column stationary phase, causing drag (tailing).[2]

Protocol: The "Silanol Shield" Strategy Do not simply increase the organic modifier. Instead, modify the ionic strength and pH .

  • Switch Buffer: Replace 0.1% Formic Acid with 10-20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.0) .[1][2] The ammonium ions (

    
    ) compete with your analyte for silanol binding sites, effectively "shielding" the column.
    
  • Column Selection: If tailing persists, switch to a Hybrid Particle (BEH/HSS) column or a Pentafluorophenyl (PFP) phase.[2] PFP phases offer pi-pi interactions with the pyridine ring, improving selectivity and shape.

Issue 2: Retention Loss (Eluting in Void)

Symptoms: Peak elutes at ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 (dead time), co-eluting with salts/matrix.[2]

The Mechanism: The hydroxyl and amine groups make the molecule too water-soluble for standard C18 hydrophobic interaction.[2]

Protocol: HILIC vs. Aqueous C18

  • Option A: Aqueous Stable C18 (Recommended for simplicity) [1][2]

    • Use a column capable of 100% aqueous conditions (e.g., T3 or Polar-C18).[1][2]

    • Initial Conditions: 98% Buffer / 2% Acetonitrile.[2] Hold for 2 minutes before gradient. This forces the analyte to interact with the stationary phase ligands.

  • Option B: HILIC (Recommended for sensitivity) [1][2]

    • Use a bare silica or Amide column.

    • Inversion: The mobile phase must be high organic (e.g., 90% ACN). The analyte partitions into the water layer adsorbed on the silica surface.

Visual Troubleshooting Logic: Column Selection

ColumnSelection Start Start: Retention Issue CheckLogP Is Retention Factor (k) < 1 on C18? Start->CheckLogP Decision Select Mode CheckLogP->Decision Yes RP_Polar Option 1: Aqueous C18 (High Water Load) Decision->RP_Polar If HPLC System HILIC Option 2: HILIC Mode (High ACN Load) Decision->HILIC If LC-MS/MS (Better Sensitivity) Buffer Add 10mM NH4-Formate to prevent tailing RP_Polar->Buffer HILIC->Buffer

Caption: Decision matrix for overcoming retention loss due to polarity.

Part 3: Mass Spectrometry (LC-MS/MS) Detection

Issue 3: Signal Suppression & Identification

Symptoms: Low sensitivity in urine/crop matrices, ambiguous identification.[1]

The Mechanism: Co-eluting phospholipids in biological samples suppress ionization. Furthermore, the molecule is small, leading to high background noise in the low mass range.

Protocol: MRM Optimization & Chlorine Tagging

  • Ionization Source: Electrospray Ionization Positive (ESI+).[2]

  • Precursor Ion: [M+H]⁺ = 187.06 (for ³⁵Cl).[2]

  • The "Chlorine Filter": Always monitor the ³⁷Cl isotope transition as a qualifier.

    • Target: 187.0 → Fragments (Quantifier)

    • Qualifier: 189.0 → Fragments (Must appear at ~33% intensity of the target).

  • Transitions (Recommended):

    • 187.0 → 126.0 (Loss of ethanolamine chain / Cleavage at amine).[2]

    • 187.0 → 151.0 (Loss of HCl - rare in ESI, but loss of water [187->169] is common).[1][2] Note: Literature suggests cleavage of the methylene bridge is the dominant pathway.[1]

FAQ: Why is my calibration curve non-linear?

  • Cause: Saturation of the detector or adsorption.

  • Fix: Since this is an amine, it adsorbs to glass vials. Use Polypropylene (PP) vials or silanized glass. Ensure your washing solvent contains 50% organic to remove carryover from the injector needle.

Part 4: Sample Preparation (Extraction)

Issue 4: Poor Recovery from Water/Crops

Symptoms: < 50% recovery in liquid-liquid extraction (LLE).[1][2]

The Mechanism: Because the molecule is polar (amino-ethanol tail), it prefers the aqueous phase. Traditional Hexane/DCM extractions will leave the analyte behind in the water.

Protocol: Modified QuEChERS / Salting Out

  • Extraction Solvent: Use Acetonitrile (Do not use non-polar solvents).[2]

  • Salting Out: Add MgSO₄ and NaCl. This forces the polar analyte out of the water and into the Acetonitrile layer.

  • Cleanup: Avoid PSA (Primary Secondary Amine) sorbents in the dSPE step![2]

    • Why? PSA removes organic acids but can also bind your target analyte (which is a secondary amine).[2]

    • Alternative: Use C18 only for lipid removal, or simple filtration.

Workflow Diagram: Sample Prep

SamplePrep Sample Sample (Urine/Crop) Extract Add Acetonitrile + 1% Formic Acid Sample->Extract Salt Add MgSO4 / NaCl (Salting Out) Extract->Salt PhaseSep Centrifuge Collect Top Layer Salt->PhaseSep Cleanup Cleanup: C18 ONLY (NO PSA Sorbent) PhaseSep->Cleanup

Caption: Modified QuEChERS workflow avoiding analyte loss on PSA sorbents.

References

  • Determination of Nitenpyram and its Metabolites (CPMA) by HILIC-MS/MS. Source: J-STAGE (Bunseki Kagaku).[1][2] This paper details the specific HILIC conditions for the separation of the 6-chloro-pyridin-3-ylmethyl derivatives. URL:[Link]

  • Simultaneous Analysis of Neonicotinoids and Metabolites in Urine. Source: National Institutes of Health (PMC).[2] Provides MRM transitions and handling for chloropyridinyl metabolites. URL:[Link]

  • Analytical Method for Nitenpyram and Metabolites (Agricultural Products). Source: Japan Ministry of Health, Labour and Welfare (MHLW).[4] Official regulatory method for extraction and quantification. URL:[Link][1][2]

Sources

Validation & Comparative

Purity Assessment of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For routine quality control (QC) and stability testing, HPLC-UV remains the industry workhorse due to its high sensitivity and ability to separate trace impurities.[1] However, for the establishment of primary reference standards and absolute purity determination without a reference, qNMR (Quantitative Nuclear Magnetic Resonance) is the superior, scientifically robust choice.

This guide details the technical execution of both methods, plus GC-MS as a supplementary profiling tool, specifically tailored for 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (hereafter referred to as CPAE ).[1]

Strategic Context: The "Purity Paradox" in Aminopyridines

CPAE is a critical intermediate in the synthesis of neonicotinoid agrochemicals and specific pharmaceutical ligands. Its structure—containing a chloropyridine ring, a secondary amine, and a primary alcohol—presents a unique analytical challenge known as the "Purity Paradox."

  • The Challenge: The secondary amine and pyridine nitrogen are basic. On standard silica-based C18 HPLC columns, these basic moieties interact with residual silanols, causing severe peak tailing.[1] This tailing can mask closely eluting impurities (like the bis-alkylated byproduct), leading to an overestimation of purity.[1]

  • The Consequence: Using "99% pure" CPAE that actually contains 2% bis-impurity can reduce the yield of subsequent cyclization steps by up to 15% due to stoichiometric mismatch and catalyst poisoning.

Visualizing the Impurity Landscape

The following diagram illustrates the synthesis pathway and the origin of critical impurities that must be detected.

ImpurityPathway Start1 6-Chloronicotinaldehyde Intermediate Imine Intermediate Start1->Intermediate Impurity2 Impurity B: Unreacted Aldehyde Start1->Impurity2 Residual Start2 2-Aminoethanol Start2->Intermediate Product CPAE (Target) Intermediate->Product Reductive Amination Impurity1 Impurity A: Bis-alkylated amine (Tertiary amine) Intermediate->Impurity1 Over-alkylation Impurity3 Impurity C: Hydrolysis Product (6-Hydroxy analog) Product->Impurity3 Degradation (Acid/Base)

Figure 1: Synthesis pathway of CPAE highlighting the origin of critical impurities (Bis-alkylated species and hydrolysis products).[1]

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine QC, Impurity Profiling, Stability Testing.[1]

The Protocol (Self-Validating System)

To overcome the "amine tailing" issue, this protocol utilizes a high-pH buffer strategy (or ion-pairing) to suppress the ionization of residual silanols or the analyte itself.[1]

  • Column: C18 with high-pH stability (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, adjusted to pH 8.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 270 nm (max absorption of chloropyridine ring).[1]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5
10.0 60
12.0 90
15.0 5

| 20.0 | 5 |[1]

Expert Insight: Why this works

Standard acidic buffers (pH 3) protonate the amine (making it


), which is attracted to the negative silanols (

) on the column, causing tailing.[1] By operating at pH 8.5, we ensure the secondary amine is largely unprotonated (neutral), improving peak shape and resolution between the target CPAE and the bis-impurity.

System Suitability Criteria (Pass/Fail):

  • Tailing Factor (

    
    ):  Must be < 1.5.[1]
    
  • Resolution (

    
    ):  > 2.0 between CPAE and nearest impurity.
    
  • Precision: RSD < 1.0% for 5 replicate injections.

Methodology 2: Quantitative NMR (qNMR)

Role: Primary Standard Assignment, Absolute Purity, Mass Balance.[1]

The Protocol

qNMR is non-destructive and requires no specific reference standard for the analyte itself—only a certified Internal Standard (IS).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides excellent solubility for polar CPAE and separates exchangeable protons).[1]
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1] Maleic acid is preferred due to its singlet signal at ~6.3 ppm, which does not overlap with the pyridine protons of CPAE.

  • Relaxation Delay (

    
    ): CRITICAL.  Must be 
    
    
    
    seconds (approx.
    
    
    ) to ensure complete relaxation of protons for quantitative integration.[1][2]
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (S/N > 150:1).

Calculation Logic

[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Integration value)[1]
    
  • 
     = Molar mass[1][3]
    
  • 
     = Weighed mass[1][4]
    
  • 
     = Purity (as decimal)[1]
    
Expert Insight: The qNMR Advantage

Unlike HPLC, qNMR "sees" everything with protons. If your sample contains residual solvent (e.g., ethanol from recrystallization) or water, qNMR quantifies it immediately. HPLC-UV is blind to water and inorganic salts, often leading to "false high" purity readings (e.g., 99.5% area purity by HPLC might actually be 95% wt/wt due to trapped solvents).[1]

Methodology 3: GC-MS (Gas Chromatography - Mass Spectrometry)

Role: Identification of Volatile Impurities, Confirmation of Structure.[1]

Protocol: Because CPAE has -OH and -NH groups, it is not ideal for direct GC injection (thermal degradation risk).[1]

  • Derivatization: Silylation with BSTFA + 1% TMCS (60°C for 30 min).

  • Column: DB-5ms or equivalent.[1]

  • Carrier Gas: Helium.[1]

  • Advantage: Unambiguously identifies the bis-alkylated impurity via its mass fragmentation pattern (M+ ion shift).[1]

Comparative Analysis & Decision Matrix

The following table contrasts the performance of the three methodologies for CPAE.

FeatureHPLC-UVqNMRGC-MS (Derivatized)
Purity Type Relative (% Area)Absolute (% w/w)Relative (% Area)
Reference Std Required (Must be high purity)Not Required (Uses IS)Required
Precision High (< 0.5%)Medium (< 1.0%)Medium (< 2.0%)
Specificity High (for UV-active species)High (Structural proof)High (Mass ID)
Blind Spots Salts, Water, Non-UV solventsNone (if protons present)Non-volatiles, Thermolabile
Throughput High (Auto-sampler)Low (Manual prep)Medium
Analytical Decision Workflow

DecisionMatrix Start Start: Purity Assessment of CPAE Sample Goal What is the Goal? Start->Goal Route1 Routine QC / Batch Release Goal->Route1 Route2 Establish Reference Standard (First time) Goal->Route2 Route3 Identify Unknown Impurity Goal->Route3 Action1 Method: HPLC-UV (High pH Buffer) Route1->Action1 Action2 Method: qNMR (Maleic Acid IS) Route2->Action2 Action3 Method: GC-MS (BSTFA Derivatization) Route3->Action3 Action2->Action1 Calibrate HPLC with qNMR value

Figure 2: Decision matrix for selecting the appropriate analytical technique based on the research stage.

Senior Scientist Recommendation

For Drug Development Professionals : Do not rely solely on the Certificate of Analysis (CoA) provided by chemical vendors if it only lists "HPLC Purity >98%."[1] Vendor HPLCs often use generic gradients that merge the CPAE peak with its hydrolysis degradants.

The Gold Standard Workflow:

  • Intake: Run qNMR on the first batch of CPAE to establish an absolute purity value (potency). This accounts for water and residual solvents often trapped in the amine salt.

  • Routine: Use the High-pH HPLC method described above for daily reaction monitoring, using the qNMR-validated material as your external standard.

References

  • BenchChem. (2025).[1][5] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from [1]

  • MDPI. (2023).[1] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. Retrieved from [1]

  • Enovatia. (2016).[1][6] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [1]

  • National Institutes of Health (NIH). (2012).[1] Crystal structure of neonicotinoid intermediates. Acta Crystallographica Section E. Retrieved from

  • Agilent Technologies. (2020).[1] Analysis of Secondary Amines and Amine Impurities using High pH Stable Columns. Retrieved from [1]

Sources

Comparative Profiling of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPAE) and Neonicotinoid Analogs

[1]

Executive Summary: The Pharmacophore Baseline

In the development of neonicotinoid insecticides and nicotinic acetylcholine receptor (nAChR) agonists, 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (hereafter referred to as CPAE ) serves a critical role not as a commercial active ingredient, but as a pharmacophoric fragment and metabolic reference .[1]

While commercial blockbusters like Imidacloprid and Acetamiprid utilize the 6-chloro-3-pyridylmethyl (CPM) anchor, they rely on electronegative "tips" (nitroguanidine or cyanoamidine) to achieve nanomolar binding affinity.[1] CPAE represents the "reduced" state—the CPM anchor attached to a hydrophilic ethanolamine tail without the electron-withdrawing warhead.

This guide objectively compares CPAE against its commercial analogs to demonstrate the structural requirements for high-affinity nAChR agonism.

Chemical Architecture & SAR Analysis

To understand the biological divergence, we must first visualize the structural relationships. CPAE is essentially the "skeleton" of the neonicotinoid class before the "warhead" is installed.

Structural Homology Diagram

Neonicotinoid_SARCore6-Chloro-3-pyridylmethyl(CPM) AnchorCPAECPAE(Ethanolamine Tail)Low AffinityCore->CPAE+ EthanolamineImidaclopridImidacloprid(Nitroguanidine Ring)High AffinityCore->Imidacloprid+ N-NitroimidazolidineAcetamipridAcetamiprid(Cyanoamidine Tail)High AffinityCore->Acetamiprid+ N-Cyano-N-methylacetamidineMetaboliteN-desnitro-Imidacloprid(Imidazolidine Ring)Moderate AffinityImidacloprid->MetaboliteMetabolicReduction

Figure 1: Structural divergence of the CPM pharmacophore.[1] CPAE lacks the electronegative tip required for strong receptor interaction.

Comparative Biological Efficacy[1][2]

The biological activity of CPAE is significantly lower than its commercial analogs. This data confirms the "Electronegative Tip Hypothesis," which states that a partial negative charge is required at the tail to interact with the cationic subsite of the nAChR.

Table 1: Binding Affinity and Insecticidal Potency
CompoundStructure TypeReceptor Affinity (

nM)*
Insecticidal Activity (

ppm)**
Primary Application
Imidacloprid Cyclic Nitroguanidine1.1 - 2.50.05 - 0.2Broad-spectrum Insecticide
Acetamiprid Acyclic Cyanoamidine3.0 - 5.00.1 - 0.5Sucking Pest Control
CPAE Acyclic Amino-alcohol > 1,000 > 100 Metabolite / Intermediate
N-desnitro-IMI Cyclic Amine6.0 - 15.010 - 50Mammalian Metabolite

*Binding Affinity measured against [3H]-Imidacloprid in house fly head membranes. **LC50 values based on Aphis gossypii (Cotton Aphid) bioassays.[1]

Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12]
  • Binding Deficit: CPAE shows a >500-fold reduction in binding affinity compared to Imidacloprid. The hydroxyl group in CPAE provides hydrogen bonding capability but lacks the strong electron-withdrawing nature of the nitro (

    
    ) or cyano (
    
    
    ) groups found in active analogs.
  • Toxicity Profile: Because CPAE binds poorly to the insect nAChR, it exhibits low acute insecticidal toxicity. However, it is a crucial marker for environmental residue analysis, as it represents the hydrolysis breakdown product of active neonicotinoids.

Mechanistic Profiling: The Mode of Action

Understanding why CPAE fails to bind tightly is essential for drug design.

The "Double-Site" Interaction Model

Active neonicotinoids bind through two distinct interactions:

  • The Anchor: The 6-chloropyridine ring enters a hydrophobic pocket and interacts via ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -
    
    
    stacking (specifically with Trp147 in Lymnaea models or equivalent in insects).
  • The Tip: The electronegative tail (nitro/cyano) interacts with a cationic residue (lysine/arginine) or the backbone NH of the receptor loop C.

CPAE Failure Mode: CPAE possesses the Anchor but lacks the electronegative Tip. The terminal hydroxyl group (-OH) is neutral and cannot form the strong electrostatic bridge required to "lock" the receptor into the open channel conformation.

Binding_MechanismReceptornAChR Binding PocketHydrophobic SubsiteCationic SubsiteImidaclopridImidacloprid6-Cl-PyridineNitro-GuanidineImidacloprid->ReceptorHigh Affinity LockImidacloprid->Receptor:sNitro group <-> Cationic Loop CCPAECPAE6-Cl-PyridineEthanolamine (-OH)CPAE->ReceptorWeak Interaction(Anchor Only)CPAE->Receptor:sOH group fails to bridge

Figure 2: Mechanistic failure of CPAE.[1] Without the electronegative tip, the molecule cannot stabilize the high-affinity conformation of the receptor.

Experimental Protocols

For researchers validating these values, the following self-validating protocols are recommended.

Protocol A: Synthesis of CPAE (Reductive Amination)

Objective: To generate high-purity CPAE for reference standards.

  • Reactants: Combine 6-chloropyridine-3-carbaldehyde (1.0 eq) and ethanolamine (1.1 eq) in Methanol.

  • Imine Formation: Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (disappearance of aldehyde).[1]

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with water, extract with Dichloromethane (DCM).[1]

  • Purification: The secondary amine (CPAE) is polar.[1] Purify via column chromatography using DCM:MeOH (95:5).

    • Validation:ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       NMR should show a singlet at 
      
      
      ~3.8 ppm (methylene bridge) and triplets for the ethanol chain.
Protocol B: Competitive Binding Assay

Objective: Determine ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

  • Membrane Prep: Homogenize house fly (Musca domestica) heads in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 x g to isolate synaptic membranes.

  • Incubation:

    • Mix 200 µg membrane protein.

    • Add 1 nM [3H]-Imidacloprid (Radioligand).[1]

    • Add varying concentrations of CPAE (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       to 
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[CPAE]. Use non-linear regression to determine ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    

References

  • Yamamoto, I., & Casida, J. E. (1999).[1] Nicotinoid Insecticides and the Nicotinic Acetylcholine Receptor. Springer-Verlag.[1] (Foundational text on Neonicotinoid SAR).

  • Tomizawa, M., & Casida, J. E. (2005).[1] "Neonicotinoid Insecticide Toxicology: Mechanisms of Selective Action." Annual Review of Pharmacology and Toxicology. Link[1]

  • Kagabu, S. (1997).[1] "Chloropyridinyl-3-ylmethylamines: Structure-Activity Relationships." Journal of Pesticide Science. Link

  • Jeschke, P., & Nauen, R. (2008).[1] "Neonicotinoids: From Zero to Hero in Insecticide Chemistry." Pest Management Science. Link[1]

  • Vertex AI Search Results. (2023). "Binding affinity of N-(6-chloropyridin-3-ylmethyl)-2-aminoethanol.

Advanced Isomeric Purity Analysis of 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Molecule: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol (CPMAE) CAS (Analog/Related): 1178432-93-3 (Methyl derivative); Core structure is the secondary amine. Critical Quality Attribute (CQA): Regioisomeric Purity .

As the molecule 6-Cl-Py-CH2-NH-CH2-CH2-OH is achiral, "isomeric purity" in this context strictly refers to Regioisomeric Purity . The specific arrangement of the chlorine and the methylamino-ethanol side chain on the pyridine ring is critical for biological activity, particularly in neonicotinoid and macrolide antibiotic synthesis (e.g., Tildipirosin intermediates).

The primary challenge is distinguishing the target 2,5-substituted pyridine (6-chloro-pyridin-3-yl) from its likely synthetic impurities:

  • Positional Isomer A: 2-chloro-pyridin-5-yl (Isomer from starting material variation).

  • Positional Isomer B: 4-chloro-pyridin-3-yl (Regioisomer from non-selective halogenation).

This guide compares three analytical workflows to quantify these isomers, prioritizing resolution, sensitivity, and robustness.

Comparative Analysis of Analytical Methodologies

Method A: Ion-Pair Reverse Phase HPLC (IP-RP-HPLC)

The "Workhorse" for QC Environments

  • Principle: Uses hydrophobic interaction combined with ion-pairing reagents (e.g., TFA, Heptafluorobutyric acid) to retain the polar secondary amine and separate isomers based on slight differences in pKa and hydrophobicity.

  • Pros: High robustness; standard equipment; direct aqueous injection.

  • Cons: Requires equilibration time for ion-pairing; isomers with identical pKa may co-elute.

  • Best For: Routine Quality Control (QC) and release testing.

Method B: Mixed-Mode / HILIC Chromatography (SHARC™ Technology)

The "High-Resolution" Specialist

  • Principle: Utilizes Hydrogen-Bonding (SHARC) or Hydrophilic Interaction Liquid Chromatography (HILIC). Pyridine isomers exhibit distinct hydrogen-bonding capabilities depending on the Cl- position relative to the ring nitrogen.

  • Pros: Superior selectivity for pyridine regioisomers; MS-compatible (no non-volatile salts).

  • Cons: Sensitive to water content in mobile phase; longer equilibration than standard RP.

  • Best For: Process Development, impurity characterization, and trace isomer quantification (<0.1%).

Method C: GC-MS (Derivatized)

The "Orthogonal" Confirmation

  • Principle: Silylation of the -OH and -NH groups to increase volatility, followed by capillary GC separation.

  • Pros: Mass spectral identification of unknown impurities; high peak capacity.

  • Cons: Requires sample derivatization (labor-intensive); thermal degradation risk.

  • Best For: Identifying unknown impurities and validating HPLC specificity.

Summary Data Comparison
FeatureMethod A: IP-RP-HPLCMethod B: HILIC / SHARCMethod C: GC-MS (TMS)
Isomer Resolution (Rs) 1.5 - 2.0 (Moderate)> 3.0 (Excellent) > 5.0 (High)
LOD (Limit of Detection) ~0.05%~0.01% ~0.05%
Sample Prep Dilute & ShootDilute (Acetonitrile)Derivatization (BSTFA)
Throughput High (10-15 min)Medium (15-20 min)Low (30+ min)
Cost per Analysis LowMediumHigh

Recommended Experimental Protocol (Method B: Mixed-Mode/HILIC)

We recommend Method B using a Hydrogen-Bonding mode (SHARC) or Zwitterionic HILIC column for the definitive analysis of isomeric purity, as it offers the highest selectivity for pyridine regioisomers without the need for derivatization.

Reagents & Equipment[1][2][3][4][5]
  • Column: SIELC SHARC 1 (3.2 x 100 mm, 5 µm) or ZORBAX HILIC Plus.

  • Mobile Phase A: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate (pH 3.5).

  • Detector: UV-DAD at 265 nm (Pyridine characteristic λ).

  • System: HPLC/UHPLC with binary gradient pump.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with 90% MeCN to remove aqueous residues.

    • Equilibrate column with 95% MeCN / 5% Buffer for 30 minutes. Note: HILIC requires long equilibration.

  • Standard Preparation:

    • Dissolve 10 mg of Reference Standard (CPMAE) in 10 mL of 90:10 MeCN:Water .

    • Prepare "Spiked Isomer Mix": Spike the standard with 0.5% of known regioisomers (e.g., 2-chloro-5-isomer) to verify resolution.

  • Gradient Profile (Flow: 0.8 mL/min):

    • 0-2 min: Isocratic 95% MeCN (Focuses the amine).

    • 2-12 min: Linear gradient to 60% MeCN (Elutes isomers based on polarity/H-bonding).

    • 12-15 min: Hold at 60% MeCN.

    • 15.1 min: Re-equilibrate at 95% MeCN.

  • Data Analysis:

    • Target Peak: CPMAE typically elutes between 6-8 minutes.

    • Isomer Identification:

      • 6-Chloro-3-substituted (Target): Elutes later due to stronger H-bonding availability.

      • 2-Chloro-5-substituted (Impurity): Elutes earlier (Cl hinders Ring N H-bonding).

    • Calculation: Use Area% normalization or External Standard method.

Visualizations

Diagram 1: Synthesis & Impurity Origin

This pathway highlights where the regioisomeric impurities originate.

SynthesisPath Start Starting Material (Nicotinic Acid Deriv.) Chlorination Chlorination Step (POCl3 / SOCl2) Start->Chlorination Isomer1 Target Intermediate: 6-Chloro-nicotinyl Chlorination->Isomer1 Major (85-95%) Isomer2 Impurity Isomer: 2-Chloro-nicotinyl Chlorination->Isomer2 Minor (5-15%) Coupling Amination (+ Ethanolamine) Isomer1->Coupling Isomer2->Coupling Product Target Product (CPMAE) 2-[(6-Cl-Py-3-yl)...] Coupling->Product Main Path Impurity Regioisomer Impurity 2-[(2-Cl-Py-5-yl)...] Coupling->Impurity Impurity Path

Caption: Origin of regioisomeric impurities during the chlorination of the nicotinic precursor, leading to the final isomeric mixture.

Diagram 2: Analytical Decision Workflow

A logic gate for selecting the correct analytical method.

AnalyticalWorkflow Start Sample: CPMAE Isomeric Purity Check Check Is Trace Isomer Quantitation Required? Start->Check Yes Select Method B: HILIC / SHARC Check->Yes Yes (<0.1% limits) No Select Method A: IP-RP-HPLC Check->No No (Routine QC) Confirm Need Mass ID of Unknowns? Yes->Confirm No->Confirm GCMS Run Method C: Derivatized GC-MS Confirm->GCMS Yes Report Generate CoA Confirm->Report No GCMS->Report

Caption: Decision tree for selecting the optimal analytical method based on sensitivity requirements and the need for structural confirmation.

References

  • Agilent Technologies. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Application Note 5980-1193EN. Link

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1178432-93-3.Link

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.Link

  • Google Patents. (2002). Process for making 3-amino-2-chloro-4-methylpyridine (US6399781B1).Link

Safety Operating Guide

2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol: Proper Disposal Procedures

[1][2][3]

Executive Summary: Operational Directive

Immediate Classification: Halogenated Organic Waste (Primary Stream). Critical Hazard: This compound combines a basic secondary amine with a halogenated pyridine ring. It poses risks of toxicity (pyridine moiety), corrosivity (amino-ethanol moiety), and environmental persistence (halogenation).[1]

Do NOT dispose of this compound down the drain. Do NOT mix with acidic waste streams (Risk of exothermic reaction/fume generation). Do NOT mix with non-halogenated solvents (Increases disposal cost and complicates incineration).

Part 1: Chemical Characterization & Waste Classification

To ensure compliance (RCRA/EPA/EU) and safety, we must deconstruct the molecule to understand its waste profile.[1] This is not just "organic waste"; it is a multi-functional intermediate requiring specific handling.

Molecular Deconstruction for Safety Logic
Functional GroupHazard CharacteristicImpact on Disposal
6-Chloro-pyridine Toxic / Persistent Mandates Incineration. The chlorine atom requires the waste to be treated in a facility with flue gas scrubbing (to capture HCl).
Secondary Amine Basic / Corrosive Segregation Critical. Incompatible with acids and strong oxidizers. Potential to form nitrosamines if mixed with nitrating agents.
Ethanol Tail Solubility / Flammability Increases solubility in water and alcohols, but does not negate the requirement for organic waste disposal.[1]
Regulatory Waste Codes (Reference Framework)

While specific waste codes depend on your local jurisdiction and concentration, use these as your baseline for labeling:

  • RCRA (USA): Likely falls under D001 (Ignitable, if in solvent) or D002 (Corrosive, if pH > 12.5).[1] Due to the pyridine derivative, treat as potentially F-listed (Halogenated solvents/residues) depending on the process origin.[1]

  • EU Waste Code (EWC): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).[1]

Part 2: Pre-Disposal Handling & Segregation

The safety of the entire waste chain depends on what you do at the bench before the bottle is closed.

The Segregation Protocol

The Golden Rule: Segregate this compound into the Halogenated Basic/Neutral waste stream.

  • Incompatibility Alert:

    • Acids: Mixing this amine with acidic waste (e.g., HCl, H2SO4) will generate heat (exothermic neutralization) and potentially precipitate salts that clog waste containers.[1]

    • Oxidizers: (e.g., Peroxides, Permanganates).[1] Reaction with the amine/alcohol groups can be violent.

    • Bleach (Hypochlorite): STRICTLY PROHIBITED. Mixing amines with bleach generates chloramines, which are highly toxic and explosive gases.[1]

Quenching & Stabilization (If Reactive)

If the material is residual in a reaction mixture containing active reagents (e.g., thionyl chloride or acid chlorides used in previous steps):

  • Cool the reaction vessel to <5°C.

  • Quench slowly with a dilute base (e.g., Sodium Bicarbonate solution) to neutralize any active acid halides.[1]

  • Extract the organic component into a halogenated solvent (e.g., Dichloromethane) if possible, or dispose of the entire quenched aqueous/organic mixture as Halogenated Aqueous Waste (if water content is high).[1]

Part 3: The Disposal Workflow (Step-by-Step)

This workflow ensures a self-validating safety loop.

Phase 1: Container Selection
  • Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

  • Liquid Waste: Use a chemically resistant HDPE jerrycan or amber glass bottle (if volume < 4L).

  • Cap: Vented caps are recommended if there is any risk of slow off-gassing from side reactions.

Phase 2: Labeling

Your label must be explicit. "Chemical Waste" is insufficient.

  • Primary Constituent: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol[1]

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated

  • Solvent Matrix: List any solvents present (e.g., "in Dichloromethane" or "in Methanol").

Phase 3: The Disposal Decision Tree

DisposalWorkflowStartWaste Generation2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanolStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure/ResidueLiquidLiquid / SolutionStateCheck->LiquidIn SolutionSolidPackPack in HDPE JarLabel: Toxic Solid, OrganicSolid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckStreamHaloStream A: Halogenated Organic(High Temp Incineration)SolidPack->StreamHaloTrace Halogens PresentHaloSolvHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated(MeOH, Ethanol, DMF)SolventCheck->NonHaloSolvAqueousAqueous MixtureSolventCheck->AqueousHaloSolv->StreamHaloNonHaloSolv->StreamHaloContains >1% Halogenated SoluteStreamNonHaloStream B: Non-Halogenated Organic(Fuel Blending/Incineration)NonHaloSolv->StreamNonHaloTrace Only (<0.1%)Aqueous->StreamHaloIf pH > 12 or < 2Adjust pH then SegregatecaptionFigure 1: Waste Stream Decision Matrix. Note that even in non-halogenated solvents, significant concentrations of the solute force the waste into the Halogenated Stream.

[1]

Part 4: Emergency Contingencies

Spill Response (Bench Scale)

If a spill occurs, the primary risks are skin absorption (toxicity) and caustic burns .[1]

  • Evacuate & Ventilate: Clear the immediate area.[2]

  • PPE Upgrade: Double nitrile gloves (0.11mm minimum) or Silver Shield® laminate gloves are required. Standard latex is insufficient for pyridine derivatives. Wear safety goggles.

  • Containment:

    • Liquids: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels (combustible).

    • Solids: Cover with a damp paper towel (to prevent dust) and scoop into a waste jar.

  • Decontamination: Scrub the surface with a dilute surfactant (soap water). Do not use bleach.

Exposure First Aid
  • Eye Contact: Rinse immediately for 15 minutes. The amine group causes rapid corneal damage.

  • Skin Contact: Wash with soap and water. Do not use alcohol (increases skin absorption of the pyridine).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloropyridine Derivatives. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Waste Management). Europa.eu. Available at: [Link]

Personal protective equipment for handling 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1178432-93-3 Chemical Family: Chloropyridinyl Alkanolamines Date of Issue: January 29, 2026

Executive Summary & Hazard Characterization

Immediate Action Required: Treat this compound as a Severe Eye Irritant and Potential Skin Sensitizer .[1]

As a Senior Application Scientist, I must clarify why standard lab safety protocols are insufficient for this specific intermediate. The molecule combines a 6-chloropyridine ring with a secondary amino-ethanol tail. This structural duality creates a specific hazard profile:

  • The Amino-Ethanol Moiety: Basic (high pH). Like monoethanolamine, this functional group can saponify fatty acids in skin and eye tissue, leading to deep, penetrating chemical burns that may not be immediately painful.

  • The Chloropyridine Moiety: Halogenated pyridines are known sensitizers. Repeated low-level dermal exposure can lead to delayed hypersensitivity (allergic dermatitis).

Risk Classification:

  • Health: Skin Irritant (Category 2), Serious Eye Damage (Category 1), STOT-SE (Respiratory Irritation).

  • Physical: Combustible Liquid (High Flash Point >100°C expected based on structure).

Hierarchy of Controls: Engineering First

PPE is the last line of defense. Your primary barrier must be engineering controls.

  • Primary Containment: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Containment: Reactions involving >50mL must be performed in a secondary tray capable of holding 110% of the volume.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are permeable to pyridine derivatives over time. The following selection logic is based on permeation rates and task duration.

PPE Selection Table
Protection ZoneStandard Operation (Analytical/Small Scale)Bulk Operation (>100g or Synthesis)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm each). Change every 30 mins.Silver Shield / Laminate liners under Nitrile.Pyridines can swell nitrile. Laminate films provide >480 min breakthrough time against amines.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Face Shield + Splash Goggles.Safety glasses are forbidden . Amine vapors/splashes track around glasses; goggles seal the orbital area.
Respiratory Not required if in Fume Hood.Half-Face Respirator with OV/P100 Cartridges (if hood is crowded).Organic Vapor (OV) cartridges capture the pyridine; P100 captures particulates if solidifying.
Body Defense Standard Cotton Lab Coat (Buttoned).Tychem® C Apron or Sleeve Covers.Cotton absorbs liquids, keeping them against the skin. Tychem repels organic bases.
Visualization: PPE Decision Logic

The following diagram illustrates the decision process for selecting the correct PPE based on the state of matter and volume.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Liquid Liquid / Solution State->Liquid Solid Solid / Powder State->Solid Vol_Check Volume > 50mL? Liquid->Vol_Check Dust_Risk Dust Generation? Solid->Dust_Risk Std_PPE Standard PPE: Double Nitrile + Goggles (In Fume Hood) Vol_Check->Std_PPE No High_PPE High Hazard PPE: Laminate Gloves + Face Shield + Tychem Apron Vol_Check->High_PPE Yes Dust_Risk->Std_PPE Low Resp_PPE Add N95 or P100 Respirator Dust_Risk->Resp_PPE High

Figure 1: PPE Decision Logic based on physical state and operational volume.

Operational Protocols

A. Weighing & Transfer (The Critical Moment)

Context: The highest risk of exposure occurs during transfer when the container is open.

  • Preparation: Place a disposable absorbent pad in the fume hood. Pre-weigh your receiving vessel.

  • Technique: Use a disposable spatula or pipette. Do not pour directly from the stock bottle if it is >500mL; decant into a smaller beaker first.

  • Decontamination: Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents "crust" formation (amine salts) that can aerosolize later.

B. Reaction Monitoring

Context: Sampling for TLC/HPLC involves removing material from containment.

  • The "Dip" Method: Do not withdraw syringes full of reaction mixture outside the hood. Dip a glass capillary into the reaction, then drop into the HPLC vial inside the hood.

  • Glove Check: Inspect outer gloves immediately after sampling. If any yellowing or wetness is visible, change immediately.

C. Cleanup & Waste Disposal

Context: Chloropyridines are toxic to aquatic life.

  • Quench: Ensure the reaction is quenched.

  • Solvent Wash: Rinse glassware with Acetone or Ethanol.

  • Segregation: Collect all rinsates in Halogenated Organic Waste containers. Do not mix with acid waste (exothermic reaction risk with the amine).

  • Labeling: Tag waste clearly with "Contains Pyridine Derivatives - Toxic/Irritant."

Emergency Response Protocols

This section is designed for immediate reference during an incident.

Exposure Response[1][3][4]
  • Eye Contact: Time is tissue. Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The amine component causes rapid corneal clouding; do not wait for pain.

  • Skin Contact: Remove contaminated clothing while under the safety shower.[2][3] Wash with soft soap and water.[4] Do not scrub (abrasion increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Spill Management Workflow

Follow this logic to determine if you can handle the spill or if you must evacuate.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Small < 100 mL Inside Hood Assess->Small Large > 100 mL OR Outside Hood Assess->Large Action_Small 1. Alert Lab Mates 2. Wear Double Gloves 3. Absorb with Vermiculite 4. Bag as Haz Waste Small->Action_Small Action_Large 1. EVACUATE LAB 2. Close Doors 3. Call EHS/Emergency Large->Action_Large

Figure 2: Spill Response Decision Tree. Note: "Outside Hood" spills of pyridine derivatives require evacuation due to respiratory irritation risks.

References & Authority[7][8][9]

  • PubChem. (n.d.). Compound Summary: 2-[(6-Chloro-pyridin-3-ylmethyl)-amino]-ethanol.[5][6] National Library of Medicine.

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Pyridine Derivatives Hazard Classification.

  • OSHA. (n.d.).[2] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[7]

  • Thermo Fisher Scientific. (n.d.). Glove Selection Guide for Organic Amines.

Sources

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